1,2,4-Tributoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
41827-30-9 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1,2,4-tributoxybenzene |
InChI |
InChI=1S/C18H30O3/c1-4-7-12-19-16-10-11-17(20-13-8-5-2)18(15-16)21-14-9-6-3/h10-11,15H,4-9,12-14H2,1-3H3 |
InChI Key |
MYQRWQLNVGUQNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)OCCCC)OCCCC |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 1,2,4-Tributoxybenzene from Hydroquinone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,2,4-tributoxybenzene, a potentially valuable molecule in medicinal chemistry and materials science, starting from the readily available precursor, hydroquinone. The synthesis is a multi-step process involving the initial formation of 1,2,4-trihydroxybenzene, which is subsequently etherified. This document outlines detailed experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes graphical representations of the synthetic pathway and reaction mechanisms to facilitate understanding and replication. The information is curated for researchers and professionals in the fields of organic synthesis, drug discovery, and materials science.
Introduction
Alkoxy-substituted benzene derivatives are a class of compounds with diverse applications, ranging from pharmaceuticals to liquid crystals and organic electronics. The specific substitution pattern and the nature of the alkoxy groups significantly influence the molecule's physicochemical and biological properties. This compound, with its three butoxy chains, is of interest for its potential as an antioxidant, given the established antioxidant properties of other polyalkoxybenzenes.[1][2] The lipophilic nature imparted by the butyl groups may also enhance its bioavailability and membrane permeability, making it a target for investigation in drug development.
The synthesis of this compound from hydroquinone is a strategic approach that leverages a common and inexpensive starting material. The overall synthetic strategy involves a four-step sequence:
-
Oxidation of hydroquinone to p-benzoquinone.
-
Thiele-Winter Acetoxylation of p-benzoquinone to form 1,2,4-triacetoxybenzene.
-
Deacetylation of 1,2,4-triacetoxybenzene to yield 1,2,4-trihydroxybenzene.
-
Williamson Ether Synthesis to convert the hydroxyl groups to butoxy groups, affording the final product, this compound.
This guide will provide a detailed walkthrough of each of these steps, including reaction conditions, purification methods, and expected yields.
Synthetic Pathway Overview
The complete synthetic route from hydroquinone to this compound is depicted below.
Caption: Overall synthetic scheme for this compound from hydroquinone.
Experimental Protocols
Step 1: Oxidation of Hydroquinone to p-Benzoquinone
Principle: Hydroquinone is oxidized to p-benzoquinone using a suitable oxidizing agent. A common and effective method involves the use of an oxidizing agent in an aqueous medium.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve hydroquinone (1.0 eq) in a suitable solvent (e.g., water or a mixture of water and a miscible organic solvent).
-
Cool the solution in an ice bath.
-
Slowly add a solution of the oxidizing agent (e.g., sodium dichromate in sulfuric acid, or ceric ammonium nitrate in water) to the hydroquinone solution with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product, p-benzoquinone, can be isolated by extraction with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude p-benzoquinone.
-
The crude product can be purified by recrystallization or sublimation.
| Parameter | Value |
| Starting Material | Hydroquinone |
| Reagents | Oxidizing agent (e.g., Na₂Cr₂O₇/H₂SO₄) |
| Solvent | Water |
| Temperature | 0-10 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | 80-90% |
Step 2: Thiele-Winter Acetoxylation of p-Benzoquinone
Principle: This reaction introduces three acetate groups onto the benzene ring through the reaction of p-benzoquinone with acetic anhydride in the presence of a catalytic amount of a strong acid.
Experimental Protocol:
-
To a flask containing acetic anhydride (excess), add a catalytic amount of concentrated sulfuric acid or boron trifluoride etherate at 0 °C.
-
Slowly add p-benzoquinone (1.0 eq) to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
The crude 1,2,4-triacetoxybenzene can be purified by recrystallization from ethanol.
| Parameter | Value |
| Starting Material | p-Benzoquinone |
| Reagents | Acetic anhydride, Sulfuric acid (catalyst) |
| Solvent | Acetic anhydride |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% |
Step 3: Deacetylation of 1,2,4-Triacetoxybenzene
Principle: The acetyl groups of 1,2,4-triacetoxybenzene are removed by hydrolysis under acidic or basic conditions to yield 1,2,4-trihydroxybenzene.
Experimental Protocol (Acidic Hydrolysis):
-
Suspend 1,2,4-triacetoxybenzene (1.0 eq) in methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude 1,2,4-trihydroxybenzene can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
| Parameter | Value |
| Starting Material | 1,2,4-Triacetoxybenzene |
| Reagents | Methanol, Hydrochloric acid (catalyst) |
| Solvent | Methanol |
| Temperature | Reflux |
| Reaction Time | 1-3 hours |
| Typical Yield | >90% |
Step 4: Williamson Ether Synthesis of 1,2,4-Trihydroxybenzene
Principle: The hydroxyl groups of 1,2,4-trihydroxybenzene are converted to butoxy groups via an SN2 reaction with a butylating agent in the presence of a base.
Caption: Williamson ether synthesis for the formation of this compound.
Experimental Protocol:
-
To a solution of 1,2,4-trihydroxybenzene (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a suitable base (e.g., potassium carbonate or sodium hydride, >3.0 eq) in portions.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the tri-phenoxide salt.
-
Add the butylating agent (e.g., 1-bromobutane or 1-iodobutane, >3.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | 1,2,4-Trihydroxybenzene |
| Reagents | 1-Bromobutane, Potassium Carbonate |
| Solvent | DMF or Acetone |
| Temperature | 60-80 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-80% |
Quantitative Data
The following table summarizes the expected physicochemical properties of the key compounds in the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Hydroquinone | C₆H₆O₂ | 110.11 | 172-175 |
| p-Benzoquinone | C₆H₄O₂ | 108.09 | 113-115 |
| 1,2,4-Triacetoxybenzene | C₁₂H₁₂O₆ | 252.22 | 96-98 |
| 1,2,4-Trihydroxybenzene | C₆H₆O₃ | 126.11 | 140-143 |
| This compound | C₁₈H₃₀O₃ | 294.43 | N/A (liquid at RT) |
Spectroscopic Data:
-
1,2,4-Triacetoxybenzene:
-
¹H NMR (CDCl₃, ppm): δ 7.2-7.4 (m, 3H, Ar-H), 2.2-2.3 (s, 9H, 3 x OCOCH₃).
-
¹³C NMR (CDCl₃, ppm): δ 168.5, 168.0, 145.0, 142.5, 128.0, 125.5, 122.0, 21.0, 20.5.
-
-
This compound (Predicted):
-
¹H NMR (CDCl₃, ppm): δ 6.8-7.0 (m, 3H, Ar-H), 3.9-4.1 (t, 6H, 3 x OCH₂), 1.7-1.9 (m, 6H, 3 x OCH₂CH₂), 1.4-1.6 (m, 6H, 3 x OCH₂CH₂CH₂), 0.9-1.0 (t, 9H, 3 x CH₃).
-
¹³C NMR (CDCl₃, ppm): δ 150-155 (Ar-C-O), 115-125 (Ar-C-H), 68-70 (OCH₂), 31-33 (OCH₂CH₂), 19-21 (OCH₂CH₂CH₂), 13-15 (CH₃). (Note: Specific, experimentally verified NMR data for this compound was not readily available in the searched literature. The provided data is a prediction based on the chemical structure and typical chemical shifts for similar compounds.)
-
Potential Applications and Signaling Pathways
While specific biological activities of this compound are not extensively documented, related polyalkoxybenzene compounds have shown interesting pharmacological properties. The presence of multiple alkoxy groups on a benzene ring is a common motif in natural products with antioxidant and antimicrobial activities.[1] The antioxidant potential of such compounds stems from their ability to donate a hydrogen atom from a benzylic position or to stabilize radical species through resonance.
The introduction of butyl chains significantly increases the lipophilicity of the molecule compared to its trihydroxy precursor. This modification can have a profound impact on its biological activity, potentially enhancing its ability to cross cell membranes and interact with intracellular targets. Further research is warranted to explore the potential of this compound in areas such as:
-
Antioxidant and anti-inflammatory therapies: To investigate its ability to scavenge reactive oxygen species and modulate inflammatory pathways.
-
Antimicrobial drug discovery: To screen for activity against various bacterial and fungal strains.
-
Materials science: To explore its potential as a component in liquid crystals or as a building block for functional polymers.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound from hydroquinone. The described four-step process is robust and utilizes common laboratory reagents and techniques. By providing clear experimental protocols, structured data, and visual aids, this document aims to empower researchers to synthesize and further investigate the properties and potential applications of this and related polyalkoxybenzene derivatives. The exploration of such compounds holds promise for advancements in both medicinal chemistry and materials science.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 1,2,4-Tributoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 1,2,4-tributoxybenzene, a trisubstituted aromatic ether. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, it outlines comprehensive, generalized experimental protocols for the acquisition of such data, intended to guide researchers in their analytical workflows.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from the analysis of its chemical structure, considering the electronic effects of the butoxy substituents on the benzene ring and the typical spectral features of butyl chains.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.9 - 7.1 | m | 3H | Ar-H |
| ~ 3.9 - 4.1 | t | 6H | Ar-O-CH₂ -CH₂-CH₂-CH₃ (3x) |
| ~ 1.7 - 1.9 | m | 6H | Ar-O-CH₂-CH₂ -CH₂-CH₃ (3x) |
| ~ 1.4 - 1.6 | m | 6H | Ar-O-CH₂-CH₂-CH₂ -CH₃ (3x) |
| ~ 0.9 - 1.0 | t | 9H | Ar-O-CH₂-CH₂-CH₂-CH₃ (3x) |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 | C -O (Ar) |
| ~ 145 - 150 | C -O (Ar) |
| ~ 115 - 125 | C -H (Ar) |
| ~ 68 - 70 | Ar-O-CH₂ -CH₂-CH₂-CH₃ |
| ~ 31 - 33 | Ar-O-CH₂-CH₂ -CH₂-CH₃ |
| ~ 19 - 21 | Ar-O-CH₂-CH₂-CH₂ -CH₃ |
| ~ 13 - 15 | Ar-O-CH₂-CH₂-CH₂-CH₃ |
Table 3: Predicted Significant IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2960 - 2850 | Strong | Aliphatic C-H stretch |
| 1600 - 1580 | Medium-Strong | Aromatic C=C stretch |
| 1500 - 1450 | Medium-Strong | Aromatic C=C stretch |
| 1250 - 1200 | Strong | Aryl-Alkyl ether C-O stretch (asymmetric) |
| 1050 - 1000 | Strong | Aryl-Alkyl ether C-O stretch (symmetric) |
| 880 - 800 | Strong | Aromatic C-H out-of-plane bend (trisubstituted) |
Table 4: Predicted Major Mass Spectrometry Fragments (Electron Ionization)
| m/z | Proposed Fragment |
| 322 | [M]⁺ (Molecular Ion) |
| 265 | [M - C₄H₉]⁺ |
| 209 | [M - C₄H₉ - C₄H₈]⁺ |
| 153 | [M - C₄H₉ - 2(C₄H₈)]⁺ |
| 57 | [C₄H₉]⁺ |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key spectroscopic techniques discussed. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of this compound.
Materials and Equipment:
-
NMR spectrometer (e.g., 300-500 MHz)
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
This compound sample
-
Pipettes and vials
Procedure for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a standard pulse sequence for proton NMR.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with a Fourier transform.
-
Phase the spectrum and reference the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Set the spectral width to approximately 200-220 ppm.
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon.
-
Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
Process the FID with a Fourier transform.
-
Phase the spectrum and reference the CDCl₃ triplet (centered at ~77.16 ppm) or the TMS peak to 0.00 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.
Materials and Equipment:
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).
-
This compound sample
-
Spatula and cleaning solvents (e.g., isopropanol)
Procedure using ATR-FT-IR:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.
-
Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal. If the sample is a solid, ensure good contact with the crystal by applying pressure with the built-in clamp.
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a soft tissue after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity and gain structural information.
Materials and Equipment:
-
Mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC-MS) or a direct insertion probe.
-
This compound sample
-
Volatile solvent (e.g., dichloromethane or methanol) for sample preparation if using GC-MS.
Procedure for GC-MS with Electron Ionization:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent.
-
Instrument Setup:
-
Set the GC oven temperature program to ensure proper separation and elution of the compound.
-
Set the injector temperature and transfer line temperature appropriately (e.g., 250 °C).
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-500).
-
Use a standard EI energy of 70 eV.
-
-
Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The data acquisition will be triggered at the start of the run.
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak ([M]⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern by identifying the major fragment ions and their corresponding neutral losses.
-
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Physical properties of 1,2,4-Tributoxybenzene (melting point, boiling point)
A Note on the Target Compound: Initial searches for "1,2,4-Tributoxybenzene" did not yield specific data regarding its physical properties. The available scientific literature and chemical databases predominantly feature data for the closely related compound, 1,2,4-Triacetoxybenzene . This guide will, therefore, focus on the physical properties and relevant experimental protocols for 1,2,4-Triacetoxybenzene, a compound of significant interest in organic synthesis and as a pharmaceutical intermediate.
Physical Properties of 1,2,4-Triacetoxybenzene
This section summarizes the key physical properties of 1,2,4-Triacetoxybenzene. The data is compiled from various chemical data sources.
| Physical Property | Value |
| Melting Point | 98-100 °C |
| Boiling Point | >300 °C (with slight decomposition) |
Experimental Protocols for Physical Property Determination
The following sections detail the standard methodologies for determining the melting and boiling points of crystalline organic compounds like 1,2,4-Triacetoxybenzene.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary tube method is a common and reliable technique for this measurement.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Heating medium (e.g., mineral oil or silicone oil for a Thiele tube)
Procedure:
-
Sample Preparation: A small amount of the crystalline 1,2,4-Triacetoxybenzene is finely ground using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the melting point apparatus.
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For compounds with high boiling points like 1,2,4-Triacetoxybenzene, specialized techniques are required to avoid decomposition. A common laboratory method involves the use of a small-scale apparatus.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating block or oil bath
-
Clamp and stand
Procedure:
-
Sample Preparation: A small amount of 1,2,4-Triacetoxybenzene is placed in the small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer and clamped in a heating block or oil bath, ensuring the sample is heated uniformly.
-
Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Observation: The heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the apparatus is allowed to cool slowly.
-
Boiling Point Reading: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Synthesis of 1,2,4-Triacetoxybenzene
1,2,4-Triacetoxybenzene is commonly synthesized via the Thiele-Winter acetoxylation of 1,4-benzoquinone. This reaction involves the treatment of the quinone with acetic anhydride in the presence of an acid catalyst. The process is a key step in the production of various chemical intermediates.[1][2] A patent describes a method involving the reaction of p-benzoquinone with 4'-methyl-acetoacetanilide in a phosphoric acid solution.[3] Another patented process outlines the synthesis of 1,2,4-trihydroxybenzene from hydroquinone, with 1,2,4-triacetoxybenzene as a key intermediate.[4]
Below is a diagram illustrating the general workflow for the synthesis of 1,2,4-Triacetoxybenzene from 1,4-Benzoquinone.
Caption: Synthesis workflow for 1,2,4-Triacetoxybenzene.
References
- 1. chembk.com [chembk.com]
- 2. mdpi.com [mdpi.com]
- 3. CN105503585A - Synthesis method of 1,2,4-triacetoxybenzene serving as catalin drug intermediate - Google Patents [patents.google.com]
- 4. US10065977B2 - Concerted processes for forming 1,2,4-trihydroxybenzene from hydroquinone - Google Patents [patents.google.com]
Technical Guide: 1,2,4-Tributoxybenzene and its Synthetic Precursor
Audience: Researchers, scientists, and drug development professionals.
Section 1: 1,2,4-Tributoxybenzene - A Compound Overview
This compound is a derivative of benzene with three butoxy groups substituted at the 1, 2, and 4 positions. While specific data is unavailable, its molecular formula can be deduced as C₁₈H₃₀O₃. Due to the lack of published literature, its properties and applications are currently not documented.
Section 2: 1,2,4-Trihydroxybenzene - A Potential Precursor
A plausible synthetic route to this compound would involve the etherification of 1,2,4-Trihydroxybenzene. 1,2,4-Trihydroxybenzene, also known as hydroxyhydroquinone, is a well-documented chemical compound.
Chemical Identification and Properties of 1,2,4-Trihydroxybenzene
| Property | Value |
| CAS Number | 533-73-3[1][2][3][4] |
| Molecular Formula | C₆H₆O₃[1][2][3][4] |
| Molecular Weight | 126.11 g/mol [2] |
| Appearance | White to gray or pale pink to pale brown powder[4] |
| Melting Point | 137-140 °C |
| Density | 1.45 g/cm³ at 20 °C |
| Solubility | Soluble in DMSO[5] |
Section 3: Proposed Synthesis of this compound
A common and effective method for synthesizing ethers from phenols is the Williamson ether synthesis.[6][7][8] This reaction involves the deprotonation of the hydroxyl groups of a phenol by a strong base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide.
Experimental Protocol: Williamson Ether Synthesis for this compound (Theoretical)
-
Deprotonation: 1,2,4-Trihydroxybenzene would be treated with a strong base, such as sodium hydride (NaH), in an appropriate aprotic solvent like tetrahydrofuran (THF). The base will deprotonate the three hydroxyl groups to form the corresponding tris-phenoxide.
-
Nucleophilic Substitution: A 1-halobutane (e.g., 1-bromobutane or 1-iodobutane) would then be added to the reaction mixture. The phenoxide ions will undergo a nucleophilic substitution reaction (Sₙ2) with the 1-halobutane to form the three ether linkages.
-
Workup and Purification: After the reaction is complete, an aqueous workup would be performed to remove any remaining base and salts. The crude this compound would then be purified using a suitable technique, such as column chromatography or distillation.
Proposed Reaction Scheme
Caption: Proposed synthesis of this compound via Williamson ether synthesis.
Section 4: Conclusion
While this compound is not a readily characterized compound, its synthesis is theoretically achievable through established organic chemistry methodologies. Researchers interested in this molecule for drug development or other scientific pursuits would likely need to synthesize it in-house, starting from 1,2,4-Trihydroxybenzene. The provided information serves as a foundational guide for such an endeavor. Further experimental work would be required to determine the precise reaction conditions, yield, and physicochemical properties of this compound.
References
- 1. 1,2,4-trihydroxybenzene [stenutz.eu]
- 2. 1,2,4-Benzenetriol | C6H6O3 | CID 10787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,4-Trihydroxybenzene, 97% | Fisher Scientific [fishersci.ca]
- 4. A13069.14 [thermofisher.com]
- 5. glpbio.com [glpbio.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. Phenol ether - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
Solubility Profile of 1,2,4-Tributoxybenzene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility profile of 1,2,4-Tributoxybenzene in organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document provides a comprehensive, state-of-the-art experimental protocol for determining its solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary methodology to generate reliable solubility data, which is crucial for applications in synthesis, formulation, and quality control. The protocol described herein is based on the widely accepted isothermal shake-flask method, followed by quantitative analysis.
Introduction
This compound is an organic compound with potential applications in various fields, including as an intermediate in organic synthesis and in the development of novel materials. A thorough understanding of its solubility in a range of organic solvents is a fundamental prerequisite for its effective use. Solubility data is critical for process design, purification, formulation development, and ensuring compliance with safety and environmental regulations. This document outlines a detailed experimental procedure to systematically determine the solubility of this compound.
Predicted Solubility Characteristics
In the absence of experimental data, a qualitative prediction of the solubility of this compound can be made based on the principle of "like dissolves like." this compound is a nonpolar molecule due to the presence of three butyl ether groups attached to a benzene ring. Therefore, it is expected to exhibit good solubility in nonpolar organic solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, xylenes). It is also likely to be soluble in moderately polar solvents like ethers (e.g., diethyl ether, tetrahydrofuran) and esters (e.g., ethyl acetate). Its solubility is expected to be limited in highly polar solvents such as alcohols (e.g., methanol, ethanol) and negligible in water.
Experimental Protocol for Solubility Determination
The following protocol details the isothermal shake-flask method, a gold-standard technique for determining the equilibrium solubility of a solid compound in a solvent.
Materials and Equipment
-
Solute: this compound (high purity, >99%)
-
Solvents: A range of organic solvents of analytical grade or higher (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol).
-
Equipment:
-
Analytical balance (readable to ±0.1 mg)
-
Thermostatic shaking incubator or water bath with temperature control (±0.1 °C)
-
Vials with screw caps and PTFE septa
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID).
-
Vortex mixer
-
Centrifuge (optional)
-
Experimental Workflow
The overall experimental workflow for determining the solubility of this compound is depicted in the following diagram.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is established with the solid phase.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
To confirm that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
-
-
Sampling and Phase Separation:
-
Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to settle. If necessary, the vials can be centrifuged to facilitate phase separation.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions using a suitable analytical technique (e.g., HPLC-UV or GC-FID) to construct a calibration curve.
-
Accurately dilute the filtered sample solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample solution and determine the concentration of this compound by interpolating from the calibration curve.
-
-
Data Presentation:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.
-
The quantitative data should be summarized in a clearly structured table for easy comparison. An example is provided below.
-
Data Presentation
Once the experimental protocol is executed, the results should be tabulated as follows:
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solubility (g/L) | Solubility (mol/L) |
| Hexane | Experimental Value | Calculated Value |
| Toluene | Experimental Value | Calculated Value |
| Ethyl Acetate | Experimental Value | Calculated Value |
| Acetone | Experimental Value | Calculated Value |
| Ethanol | Experimental Value | Calculated Value |
| Methanol | Experimental Value | Calculated Value |
Conclusion
Potential Research Areas for 1,2,4-Tributoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,4-Tributoxybenzene is a sparsely studied aromatic organic compound. However, by examining its structural analogs—1,2,4-trihydroxybenzene, 1,2,4-trimethoxybenzene, and 1,2,4-triacetoxybenzene—and the characteristics of the butoxy functional group, we can identify promising avenues for future research. This technical guide provides a comprehensive overview of extrapolated physicochemical properties, a proposed synthesis protocol, and potential research applications in pharmacology, toxicology, and materials science. The information presented herein is intended to serve as a foundational resource to stimulate and guide future scientific inquiry into this molecule.
Introduction
This compound belongs to the family of alkoxybenzenes. While its direct applications and biological effects are not well-documented, the established activities of its structural analogs suggest a range of potential uses. The core benzene ring substituted at the 1, 2, and 4 positions with butoxy groups suggests that this compound will exhibit unique properties influenced by the steric hindrance and lipophilicity of the butyl chains. This guide will explore these potential properties and propose concrete research directions.
Physicochemical Properties (Extrapolated)
The physicochemical properties of this compound can be extrapolated from its analogs and from butoxybenzene. These estimations are crucial for designing experimental protocols and predicting the compound's behavior in biological and chemical systems.
| Property | 1,2,4-Trihydroxybenzene | 1,2,4-Trimethoxybenzene | Butoxybenzene | This compound (Predicted) |
| Molecular Formula | C₆H₆O₃ | C₉H₁₂O₃ | C₁₀H₁₄O | C₁₈H₃₀O₃ |
| Molecular Weight ( g/mol ) | 126.11 | 168.19 | 150.22 | 294.43 |
| Boiling Point (°C) | 334.5 (est.) | 247 | 210.3 | > 300 |
| Melting Point (°C) | 140 | 25 | -19 | Likely a low-melting solid or viscous liquid |
| Density (g/mL) | 1.5 (est.) | 1.126 | 0.935 | ~1.0 |
| Solubility | Soluble in water | Not miscible in water | 36.6 mg/L in water | Poorly soluble in water, soluble in organic solvents |
| LogP (Octanol/Water Partition) | Low | 2.1 (est.) | 3.73 | High (>4) |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound is via the Williamson ether synthesis, starting from 1,2,4-trihydroxybenzene and an appropriate butyl halide.
Proposed Synthesis of this compound
Reaction: Williamson Ether Synthesis
Reactants:
-
1,2,4-Trihydroxybenzene (Hydroxyhydroquinone)
-
1-Bromobutane (or 1-Iodobutane)
-
A strong base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃))
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
Experimental Protocol:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,4-trihydroxybenzene (1 equivalent) in the anhydrous solvent.
-
Deprotonation: Add the strong base (3.3 equivalents to deprotonate all three hydroxyl groups) portion-wise to the solution at 0°C. Stir the mixture for 30 minutes to an hour to allow for the formation of the tri-alkoxide.
-
Nucleophilic Substitution: Slowly add the butyl halide (3.3 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Diagram of Proposed Synthesis Workflow
Caption: Proposed Synthesis Workflow for this compound.
Potential Research Areas
Pharmacology and Drug Development
-
Anticancer Activity: The parent compound, benzene, is metabolized to 1,2,4-trihydroxybenzene, which is known to be genotoxic.[1][2][3] The addition of bulky butoxy groups may alter this toxicity and could potentially be explored for selective cytotoxicity against cancer cells. The high lipophilicity of this compound could facilitate its passage through cell membranes.
-
Enzyme Inhibition: 1,2,4-Trihydroxybenzene is a substrate for tyrosinase.[2] It is plausible that this compound could act as an inhibitor of various enzymes due to its structural similarity to endogenous substrates. Research could focus on its potential as an inhibitor of enzymes involved in inflammatory pathways or metabolic disorders.
-
Ion Channel Modulation: 1,2,4-Trihydroxybenzene has been shown to increase intracellular calcium concentration in rat thymic lymphocytes.[4] The bulky butoxy groups of this compound may allow it to interact with the lipid bilayer and modulate the function of ion channels.
Toxicology
-
Metabolic Fate and Toxicity: As a derivative of benzene, understanding the metabolic pathway of this compound is crucial. Research should focus on its biotransformation, identifying potential toxic metabolites and assessing its genotoxic and hepatotoxic potential. The lipophilicity of the butoxy groups may lead to bioaccumulation.
-
Endocrine Disruption: Some alkoxybenzenes have been shown to have endocrine-disrupting effects. The potential for this compound to interfere with hormonal signaling pathways warrants investigation.
Materials Science
-
Organic Electronics: The aromatic core and alkoxy side chains suggest potential applications in organic electronics. The butoxy groups could enhance solubility and influence the packing of molecules in thin films, which is relevant for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).
-
Liquid Crystals: The rod-like shape of the molecule could impart liquid crystalline properties, which could be explored for applications in displays and sensors.
Hypothetical Signaling Pathway and Experimental Workflow
Hypothetical Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK)
Given the potential for enzyme inhibition, a hypothetical signaling pathway where this compound acts as an inhibitor of a receptor tyrosine kinase (RTK) is presented below. This is a common target in cancer therapy.
Caption: Hypothetical Inhibition of an RTK Signaling Pathway.
Experimental Workflow: Screening for Anticancer Activity
The following workflow outlines a basic screening process to evaluate the potential anticancer activity of this compound.
Caption: Experimental Workflow for Anticancer Screening.
Conclusion
While direct experimental data on this compound is scarce, a systematic analysis of its structural analogs provides a strong foundation for future research. The predicted high lipophilicity and the presence of three butoxy groups on a benzene core suggest a rich and unexplored potential in pharmacology, toxicology, and materials science. This guide offers a starting point for researchers to design and execute studies that will uncover the true properties and applications of this intriguing molecule.
References
Methodological & Application
High-temperature applications of 1,2,4-Tributoxybenzene as a heat transfer fluid
To the intended audience of researchers, scientists, and drug development professionals:
Extensive research for publicly available data on the use of 1,2,4-Tributoxybenzene as a high-temperature heat transfer fluid did not yield any specific results. This compound is not commonly documented or marketed for this application.
However, the chemical structure of this compound, an aromatic ether, places it within a broader class of compounds known as synthetic aromatic heat transfer fluids. These fluids are widely used in high-temperature applications, particularly in the chemical and pharmaceutical industries, due to their excellent thermal stability.[1][2][3][4] This document provides a general overview, application notes, and protocols relevant to the evaluation and use of high-temperature synthetic aromatic heat transfer fluids, which would be the appropriate category for a compound like this compound.
I. General Overview of High-Temperature Synthetic Aromatic Heat Transfer Fluids
Synthetic aromatic heat transfer fluids are a preferred choice for applications requiring precise temperature control at elevated temperatures, often exceeding 300°C (572°F).[3] Their molecular structure, characterized by stable aromatic rings, imparts high thermal stability and resistance to degradation.[3] This class of fluids includes alkylated aromatics, aryl ethers, and their mixtures.[4]
Key Advantages:
-
High Thermal Stability: Resistant to decomposition at high temperatures, leading to longer fluid life and reduced fouling.[1][5]
-
Wide Operating Temperature Range: Can be used in systems that require both heating and cooling.[1][6]
-
Low Vapor Pressure: Allows for operation in non-pressurized or low-pressure systems, enhancing safety.[5]
-
Good Heat Transfer Properties: Efficiently transfer heat, contributing to process efficiency.[1]
Limitations:
-
Cost: Generally more expensive than mineral oil-based fluids.[7]
-
Odor: Some aromatic fluids can have a distinct odor, which may require containment.
-
Material Compatibility: Compatibility with seals and gaskets must be verified.
II. Applications in Research and Drug Development
In the pharmaceutical and drug development sectors, precise and uniform temperature control is critical for various processes.[1][8] High-temperature heat transfer fluids are integral to:
-
Chemical Synthesis and Reactions: Maintaining specific reaction temperatures in reactor jackets.[1][9]
-
Crystallization Processes: Controlling cooling profiles to achieve desired crystal size and purity.[1]
-
Distillation and Evaporation: Providing the necessary heat for separation processes.
-
Lyophilization (Freeze-Drying): Supplying heat to the shelves during the sublimation phase.
-
Autoclaving and Sterilization: Ensuring equipment reaches and maintains the required sterilization temperature.
III. Key Properties and Data Presentation
When evaluating a new or existing high-temperature heat transfer fluid, the following quantitative data are essential. For illustrative purposes, the table below shows typical property ranges for commercially available synthetic aromatic heat transfer fluids.
| Property | Typical Value Range | Significance in High-Temperature Applications |
| Operating Temperature Range | -30°C to 400°C (-22°F to 750°F) | Defines the fluid's utility for both heating and cooling cycles. The maximum temperature is limited by the fluid's thermal stability.[5] |
| Flash Point | > 150°C (302°F) | A critical safety parameter indicating the lowest temperature at which the fluid's vapors can ignite. A higher flash point is desirable for safety.[5][8] |
| Autoignition Temperature | > 350°C (662°F) | The temperature at which the fluid will spontaneously ignite without an external ignition source. This is a crucial safety consideration. |
| Kinematic Viscosity | Varies with temperature | Affects the pumpability of the fluid and the efficiency of heat transfer. Lower viscosity generally leads to better heat transfer and easier pumping, especially at low temperatures.[1] |
| Specific Heat | ~1.5 - 2.5 kJ/kg·K | Represents the amount of heat the fluid can carry. A higher specific heat is generally desirable as it means more heat can be transferred with less fluid. |
| Thermal Conductivity | ~0.10 - 0.15 W/m·K | Measures the fluid's ability to conduct heat. Higher thermal conductivity improves heat transfer efficiency. |
| Vapor Pressure | Low at operating temperatures | A low vapor pressure is advantageous as it allows the system to operate at or near atmospheric pressure, reducing the mechanical stress on equipment and enhancing safety.[5] |
| Coefficient of Thermal Expansion | Varies with temperature | Important for designing the expansion tank volume in a closed-loop system to accommodate the fluid's expansion and contraction with temperature changes. |
IV. Experimental Protocols for Fluid Evaluation
The following protocols outline key experiments for characterizing a candidate high-temperature heat transfer fluid.
Protocol 1: Thermal Stability Testing (ASTM D6743)
Objective: To determine the thermal stability of the heat transfer fluid under controlled high-temperature conditions.
Methodology:
-
A sample of the fluid is placed in a high-pressure, oxygen-free test cell.
-
The cell is heated to a specified high temperature (e.g., 350°C) and maintained for a set duration (e.g., 500 hours).[10]
-
After the test period, the fluid is analyzed for signs of degradation, such as changes in viscosity, acid number, and the formation of insoluble solids.
-
The amount of degradation is quantified and compared to established benchmarks.[10]
Protocol 2: Flash Point Determination (ASTM D92 - Cleveland Open Cup)
Objective: To determine the flash point of the heat transfer fluid.
Methodology:
-
A sample of the fluid is placed in the Cleveland Open Cup apparatus.
-
The fluid is heated at a slow, constant rate.
-
A small test flame is passed across the surface of the liquid at regular intervals.
-
The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily upon application of the test flame.
Protocol 3: Viscosity Measurement (ASTM D445)
Objective: To measure the kinematic viscosity of the fluid at different temperatures.
Methodology:
-
The fluid's flow time through a calibrated glass capillary viscometer is measured at a precisely controlled temperature.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
-
This measurement is repeated at various temperatures to create a viscosity-temperature profile.
V. Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the evaluation of a candidate high-temperature heat transfer fluid.
References
- 1. Why thermal fluid choice is important in pharmaceutical applications [manufacturingchemist.com]
- 2. Heat transfer fluids | Heat transfer fluids comparison [globalhtf.com]
- 3. FRAGOL: Heat Transfer Fluids: Information [heattransferfluids.fragol.com]
- 4. Heat-transfer fluids: Growing in visibility and importance | Thermal Processing Magazine [thermalprocessing.com]
- 5. High temperature heat transfer fluids | Heat transfer fluids [globalhtf.com]
- 6. Heat Transfer Fluids | Therminol | Eastman [eastman.com]
- 7. You are being redirected... [schultzchem.com]
- 8. Heat Transfer Fluid for the Pharmaceutical Process Industry [durathermfluids.com]
- 9. ddpsinc.com [ddpsinc.com]
- 10. paratherm.com [paratherm.com]
Application Notes and Protocols: Aromatic Compounds as Electrolyte Additives for Lithium-Ion Batteries
Note: Extensive literature searches did not yield specific data on the use of 1,2,4-tributoxybenzene as an electrolyte additive for lithium-ion batteries. The following application notes and protocols are based on the well-documented use of structurally related aromatic compounds, such as alkoxy-substituted benzenes, which are primarily investigated for their role in overcharge protection.
Introduction to Aromatic Compounds as Electrolyte Additives
Electrolyte additives are crucial components in modern lithium-ion batteries (LIBs), incorporated in small quantities (typically 1-5 wt%) to enhance performance, longevity, and safety.[1] Aromatic compounds, particularly those with electron-donating groups like methoxy substituents, have garnered significant interest as "redox shuttle" or "overcharge protection" additives.[1][2] Overcharging can lead to irreversible damage to the battery, including electrolyte decomposition, gas generation, and thermal runaway.[3] Aromatic additives can mitigate these risks by providing a reversible electrochemical reaction at a potential slightly above the normal full-charge voltage of the cathode.[2][3]
Mechanism of Action: Overcharge Protection
The primary function of aromatic redox shuttle additives is to create a controlled internal short circuit when the cell voltage exceeds a safe limit.[4] The mechanism can be summarized in the following steps:
-
Oxidation at the Cathode: During overcharge, when the cathode potential becomes excessively high, the aromatic additive (A) is oxidized to its radical cation (A•+) before the electrolyte solvents.[5][6]
-
Diffusion to the Anode: The oxidized species (A•+) diffuses through the electrolyte and across the separator to the anode.[4]
-
Reduction at the Anode: At the anode surface, the radical cation is reduced back to its original neutral state (A).[4]
-
Shuttle Effect: This "oxidation-diffusion-reduction" cycle is continuously repeated, effectively shuttling charge between the electrodes and clamping the cell voltage at the redox potential of the additive, thus preventing further overcharging and associated degradation reactions.[4]
Some aromatic compounds, like cyclohexylbenzene, can also function by electropolymerizing on the cathode surface during overcharge.[7] This forms a passivating, insulating layer that blocks further current flow, thereby protecting the cell.[1][7]
Caption: Redox shuttle mechanism for overcharge protection.
Data on Related Aromatic Additives
The following table summarizes the performance of various aromatic compounds as electrolyte additives in lithium-ion batteries.
| Additive Name | Concentration (wt%) | Cell Chemistry | Key Findings | Reference(s) |
| 1,4-Dimethoxybenzene (DMB) | Not Specified | Li/Li4Ti5O12 | Oxidation potential around 4.05-4.12 V vs Li/Li+. Can form a passivating layer on the cathode. | [5][6] |
| 2,5-Difluoro-1,4-dimethoxybenzene (F2DMB) | Not Specified | Li/Li4Ti5O12 | Adsorbs on the cathode surface, forming a dense layer that prevents Li+ intercalation during overcharge. | [5] |
| 2,5-Di-tert-butyl-1,4-dimethoxybenzene (DDB) | Not Specified | LiFePO4/Graphite | Reversible redox potential at 3.9 V vs Li/Li+. Showed stability for over 200 cycles with 100% overcharge per cycle. | [2] |
| Cyclohexylbenzene (CHB) | 5-7% | Not Specified | Acts via electropolymerization to form a passivating film on the cathode. Higher concentrations can be detrimental to performance. | [7][8] |
| 1,2-Dimethoxy-4-nitro-benzene (DMNB1) | Not Specified | LiNi1/3Co1/3Mn1/3O2/Li | Working potential above 4.3 V. Showed good overcharge protection with a capacity retention of 95.9% after 100 cycles. | [9] |
Experimental Protocols
The evaluation of a new electrolyte additive involves a series of electrochemical tests to determine its stability, redox behavior, and impact on cell performance.
Caption: Experimental workflow for evaluating electrolyte additives.
Protocol for Cyclic Voltammetry (CV)
Objective: To determine the electrochemical stability window of the electrolyte and the oxidation potential of the additive.
Materials and Equipment:
-
Potentiostat[10]
-
Three-electrode electrochemical cell (e.g., Swagelok-type)
-
Working Electrode: Glassy Carbon or Platinum disk
-
Reference Electrode: Lithium metal
-
Counter Electrode: Lithium metal
-
Glovebox with an inert atmosphere (e.g., Argon)
-
Baseline electrolyte (e.g., 1 M LiPF6 in EC:DEC 1:1 v/v)
-
Electrolyte with the dissolved aromatic additive (e.g., 0.1 M)
Procedure:
-
Assemble the three-electrode cell inside the glovebox.
-
Fill the cell with the electrolyte to be tested (either baseline or with the additive).
-
Connect the electrodes to the potentiostat.
-
Set the potential window for the scan. For oxidation stability, a typical range is from the open-circuit voltage (OCV) to a high potential (e.g., 5.5 V vs. Li/Li+).
-
Set the scan rate. A typical starting scan rate is 50 mV/s.
-
Run the cyclic voltammogram for 3-5 cycles.
-
Analyze the resulting voltammogram. The onset of a sharp increase in anodic current indicates the oxidation of an electrolyte component. A distinct peak that appears only in the additive-containing electrolyte corresponds to the oxidation of the additive. The potential of this peak is the additive's oxidation potential.[11]
Protocol for Galvanostatic Charge-Discharge Cycling
Objective: To evaluate the effect of the additive on the long-term cycling performance of a full cell, including coulombic efficiency, capacity retention, and voltage profiles.[12][13]
Materials and Equipment:
-
Battery cycler (e.g., Arbin, MACCOR)
-
Coin cells (e.g., 2032-type) with a specific cathode and anode (e.g., LiNi1/3Co1/3Mn1/3O2/Graphite)
-
Temperature-controlled chamber or incubator[14]
-
Electrolytes (baseline and with varying concentrations of the additive)
Procedure:
-
Assemble coin cells in a glovebox using the prepared electrolytes.
-
Allow the cells to rest for 12-24 hours to ensure complete wetting of the electrodes.
-
Formation Cycles: Perform 2-3 initial cycles at a low C-rate (e.g., C/20 or C/10) within the normal operating voltage window of the cell chemistry. This step is crucial for the formation of a stable Solid Electrolyte Interphase (SEI).
-
Standard Cycling: Cycle the cells at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles).[9] Record the charge and discharge capacity for each cycle.
-
Data Analysis:
-
Coulombic Efficiency (CE): Calculate as (Discharge Capacity / Charge Capacity) x 100% for each cycle.
-
Capacity Retention: Plot the discharge capacity as a function of cycle number. Calculate the percentage of the initial capacity remaining at the end of the test.
-
Voltage Profiles: Compare the dQ/dV plots of cells with and without the additive to identify any changes in the electrochemical behavior.
-
Protocol for Overcharge Testing
Objective: To directly assess the effectiveness of the additive in providing overcharge protection.
Materials and Equipment:
-
Same as for Galvanostatic Cycling.
Procedure:
-
Use cells that have undergone formation cycles.
-
Charge the cell at a constant current (e.g., C/10 or C/5) to a voltage well above the normal upper cutoff voltage (e.g., 5.0 V).[9]
-
Hold the voltage at this upper limit for a specified period (e.g., 10 hours) or until the current tapers to a low value.
-
Discharge the cell back to the lower cutoff voltage.
-
Repeat this overcharge-discharge cycle for a set number of cycles.
-
Data Analysis:
-
Plot the voltage profile during the charge step. An effective redox shuttle additive will create a distinct voltage plateau at its oxidation potential, preventing the cell voltage from rising further for a significant period.[4]
-
Monitor the cell temperature during the test for any signs of excessive heat generation.
-
Evaluate the capacity retention after the overcharge cycles to assess any permanent damage to the cell.
-
Conclusion
While no specific data exists for this compound, the broader class of aromatic compounds, particularly alkoxy-substituted benzenes, demonstrates significant promise as overcharge protection additives for lithium-ion batteries. Their ability to act as redox shuttles or to form protective polymer films can greatly enhance the safety and abuse tolerance of LIBs. The protocols outlined above provide a systematic framework for the evaluation of novel aromatic compounds as potential electrolyte additives. Researchers are encouraged to investigate the structure-property relationships within this class of molecules to design and develop even more effective additives for next-generation energy storage systems.
References
- 1. tycorun.com [tycorun.com]
- 2. Abuse‐Tolerant Electrolytes for Lithium‐Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 10. ossila.com [ossila.com]
- 11. nanoscience.com [nanoscience.com]
- 12. infinitalab.com [infinitalab.com]
- 13. researchgate.net [researchgate.net]
- 14. Battery Charge-Discharge Test | ESPEC CORP. [espec.co.jp]
Application Notes and Protocols for Quantifying 1,2,4-Tributoxybenzene Purity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1,2,4-Tributoxybenzene purity. The protocols described herein are designed to be implemented in a standard analytical laboratory setting and are applicable for routine quality control, stability testing, and impurity profiling.
Introduction
This compound is an aromatic ether with potential applications in organic synthesis and materials science. Accurate determination of its purity is crucial for ensuring product quality, reproducibility of downstream processes, and for meeting regulatory requirements in drug development. This document outlines three common and reliable analytical techniques for quantifying the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Potential Impurities: Based on the likely synthesis route, which may involve the butoxylation of 1,2,4-trihydroxybenzene or a related precursor, potential impurities could include:
-
Starting Materials: 1,2,4-Trihydroxybenzene (or other hydroxylated precursors), Butanol.
-
Intermediates: Partially butoxylated benzenes (e.g., 1-butoxy-2,4-dihydroxybenzene, 1,2-dibutoxy-4-hydroxybenzene).
-
By-products: Isomers (e.g., 1,2,3-Tributoxybenzene, 1,3,5-Tributoxybenzene), products of over-alkylation, or degradation products.
Analytical Techniques
A general workflow for the purity determination of this compound is outlined below.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the purity assessment of volatile and semi-volatile organic compounds. The high boiling point of this compound necessitates a high-temperature GC method.
Experimental Protocol:
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 300 °C.
-
Detector Temperature: 320 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or acetone).
-
Purity Calculation: The purity is determined by area percent normalization, assuming all components have a similar response factor with the FID.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Data Presentation:
| Parameter | Value |
| Retention Time of this compound | To be determined experimentally |
| Area Percent Purity | e.g., 99.5% |
| Relative Retention Times of Impurities | To be determined experimentally |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile technique for separating and quantifying non-volatile compounds. A reverse-phase method is suitable for the nonpolar this compound.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for this compound, to be determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve in 10 mL of the mobile phase.
-
Purity Calculation: Similar to GC-FID, purity is calculated by area percent normalization.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Data Presentation:
| Parameter | Value |
| Retention Time of this compound | To be determined experimentally |
| Area Percent Purity | e.g., 99.7% |
| Relative Retention Times of Impurities | To be determined experimentally |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. An internal standard of known purity is used for calibration.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, Acetone-d6).
-
Internal Standard: A stable compound with a known purity and sharp NMR signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh about 20 mg of this compound into a vial.
-
Accurately weigh about 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard. A d1 of 30-60 seconds is generally sufficient.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Data Presentation:
| Parameter | Value |
| Chemical Shift of Analyte Signal (ppm) | To be determined experimentally |
| Chemical Shift of Internal Standard Signal (ppm) | To be determined experimentally |
| Calculated Purity (w/w %) | e.g., 99.2% |
| Relative Standard Deviation (%) | e.g., < 0.5% |
Summary of Quantitative Data
The following table summarizes the typical performance of the described analytical techniques for the purity determination of this compound.
| Analytical Technique | Estimated Purity (%) | Key Advantages | Key Limitations |
| GC-FID | 99.5 | High resolution for volatile impurities, robust. | Requires high temperatures, not suitable for non-volatile impurities. |
| HPLC-UV | 99.7 | Suitable for a wide range of impurities, non-destructive. | Requires chromophoric impurities for detection, response factors can vary. |
| qNMR | 99.2 | Primary method, highly accurate and precise, no reference standard of the analyte needed. | Lower sensitivity than chromatographic methods, requires careful sample preparation and parameter optimization. |
Conclusion
The choice of the analytical technique for quantifying the purity of this compound will depend on the specific requirements of the analysis, including the expected impurities, the required accuracy, and the available instrumentation. For routine quality control, GC-FID and HPLC-UV are efficient and reliable methods. For the highest accuracy and for the certification of reference materials, qNMR is the recommended technique. It is often beneficial to use a combination of these techniques to obtain a comprehensive purity profile of the compound.
Application Notes and Protocols for Measuring the Viscosity and Density of 1,2,4-Tributoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the accurate measurement of viscosity and density of 1,2,4-Tributoxybenzene. The following protocols are based on established physical chemistry techniques that are readily applicable in a standard laboratory setting.
Introduction
This compound is an organic compound whose physical properties, such as viscosity and density, are critical for its application in research and development, particularly in drug formulation and chemical synthesis. Viscosity, a measure of a fluid's resistance to flow, and density, its mass per unit volume, are fundamental parameters that influence processability, formulation stability, and reaction kinetics. This application note details the use of capillary viscometry and pycnometry to determine these properties.
Safety Precautions
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound.
-
Handling: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. Ensure proper ventilation and avoid creating vapors.[1]
-
First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Data Presentation
All quantitative data should be recorded as a function of temperature, as both viscosity and density are temperature-dependent.[3] The results should be summarized in a clear and structured table as shown below.
| Property | Method | Temperature (°C) | Value | Units |
| Kinematic Viscosity | Ubbelohde Viscometer | 25.0 | Hypothetical Value | cSt (mm²/s) |
| Dynamic Viscosity | Calculated | 25.0 | Hypothetical Value | cP (mPa·s) |
| Density | Pycnometer | 25.0 | Hypothetical Value | g/cm³ |
Experimental Protocols
Protocol for Measuring Kinematic Viscosity using an Ubbelohde Viscometer
The Ubbelohde viscometer is a type of capillary viscometer used to measure the kinematic viscosity of transparent Newtonian liquids.[4][5] Its design, featuring a suspended level, makes the measurement independent of the sample volume, which enhances accuracy.[5][6]
Equipment:
-
Ubbelohde viscometer (select a size appropriate for the expected viscosity range)
-
Constant temperature water bath with a precision of ±0.1°C or better[7]
-
Stopwatch with a resolution of 0.1 seconds or better
-
Pipette or syringe for sample loading
-
Vacuum aspirator or pipette bulb
-
Solvents for cleaning (e.g., acetone, ethanol)
-
Filtration apparatus (if the sample contains particulates)
Procedure:
-
Viscometer Cleaning and Preparation:
-
Thoroughly clean the viscometer with a suitable solvent (e.g., chromic acid, followed by distilled water and acetone).
-
Dry the viscometer completely by passing a stream of clean, dry air through it.
-
-
Sample Preparation and Loading:
-
Ensure the this compound sample is free of any particulate matter by filtering if necessary.
-
Carefully pour the sample into the filling tube of the viscometer until the liquid level is between the minimum and maximum fill lines on the reservoir bulb.[8]
-
-
Temperature Equilibration:
-
Mount the viscometer vertically in the constant temperature water bath.
-
Allow at least 15-20 minutes for the sample to reach thermal equilibrium with the bath.[7]
-
-
Measurement:
-
Close the venting tube with a finger or a stopper.
-
Using a pipette bulb or a gentle vacuum source attached to the measuring tube, draw the liquid up into the measuring sphere, slightly above the upper timing mark.[4]
-
Release the vacuum and simultaneously open the venting tube. This creates the suspended level at the bottom of the capillary.
-
Allow the liquid to flow down the capillary under gravity.
-
Start the stopwatch precisely when the meniscus of the liquid passes the upper timing mark.
-
Stop the stopwatch precisely when the meniscus passes the lower timing mark.
-
Record the efflux time in seconds.
-
-
Replicate Measurements:
-
Repeat the measurement at least three times to ensure reproducibility. The efflux times should agree within a specified tolerance (e.g., ±0.2%).
-
Calculations:
The kinematic viscosity (ν) is calculated using the following equation:
ν = K * t
Where:
-
ν is the kinematic viscosity in centistokes (cSt) or mm²/s.
-
K is the viscometer constant (provided by the manufacturer or determined by calibration with a standard of known viscosity).
-
t is the average efflux time in seconds.
To obtain the dynamic viscosity (η), multiply the kinematic viscosity by the density (ρ) of the liquid at the same temperature:
η = ν * ρ
Where:
-
η is the dynamic viscosity in centipoise (cP) or mPa·s.
-
ν is the kinematic viscosity in cSt.
-
ρ is the density in g/cm³.
Protocol for Measuring Density using a Pycnometer
A pycnometer is a glass flask with a precisely known volume, used for the accurate determination of the density of a liquid.[9][10]
Equipment:
-
Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper containing a capillary tube
-
Analytical balance with a readability of at least 0.1 mg
-
Constant temperature water bath (±0.1°C)
-
Thermometer
-
Distilled water
-
Solvents for cleaning (e.g., acetone, ethanol)
-
Lint-free tissue
Procedure:
-
Pycnometer Calibration (Determination of its exact volume):
-
Clean the pycnometer and its stopper with a suitable solvent and then with distilled water. Dry it completely.
-
Weigh the clean, dry, and empty pycnometer (with its stopper) on the analytical balance. Record this mass as m₀.
-
Fill the pycnometer with distilled water that has been equilibrated to the desired temperature in the water bath.
-
Insert the stopper carefully, allowing excess water to exit through the capillary.
-
Place the filled pycnometer in the constant temperature water bath and allow it to equilibrate for 20-30 minutes.
-
Remove the pycnometer from the bath, and carefully dry the outside with a lint-free tissue.
-
Weigh the pycnometer filled with water. Record this mass as m₁.
-
-
Measurement of this compound Density:
-
Empty the pycnometer, rinse it with acetone, and dry it completely.
-
Fill the pycnometer with the this compound sample.
-
Insert the stopper and allow the excess liquid to exit through the capillary.
-
Equilibrate the pycnometer in the constant temperature water bath at the same temperature used for calibration.
-
Remove the pycnometer, dry the exterior, and weigh it. Record this mass as m₂.
-
Calculations:
-
Calculate the exact volume of the pycnometer (V):
V = (m₁ - m₀) / ρwater
Where:
-
m₁ is the mass of the pycnometer filled with water.
-
m₀ is the mass of the empty pycnometer.
-
ρwater is the known density of water at the experimental temperature (refer to standard tables).
-
-
Calculate the density of the this compound sample (ρsample):
ρsample = (m₂ - m₀) / V
Where:
-
m₂ is the mass of the pycnometer filled with the sample.
-
m₀ is the mass of the empty pycnometer.
-
V is the calculated volume of the pycnometer.
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the viscosity and density of this compound.
References
- 1. 1,2,4-Triacetoxybenzene SDS, 613-03-6 Safety Data Sheets - ECHEMI [echemi.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. chemicalbook.com [chemicalbook.com]
- 4. martests.com [martests.com]
- 5. Ubbelohde viscometer - Wikipedia [en.wikipedia.org]
- 6. Xylem Analytics I Ubbelohde viscometer: Precision in viscosity measurement [xylemanalytics.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. fpharm.uniba.sk [fpharm.uniba.sk]
- 10. How to Measure Density Using a Pycnometer - Engineer Fix [engineerfix.com]
Application Notes and Protocols for 1,2,4-Tributoxybenzene as a Novel Plasticizer in Polymer Synthesis
Disclaimer: There is limited direct scientific literature available on the specific use of 1,2,4-tributoxybenzene as a polymer plasticizer. The following application notes and protocols are based on the general principles of polymer plasticization and data extrapolated from analogous compounds. These are intended for research and development purposes and should be adapted and validated by researchers.
Introduction
Plasticizers are additives that increase the plasticity or fluidity of a material, primarily for plastics. These low molecular weight compounds are added to polymers to decrease the intermolecular forces between the polymer chains, resulting in a softer, more flexible, and more easily processable material. The effectiveness of a plasticizer is dependent on its compatibility with the polymer, its molecular structure, and its ability to lower the glass transition temperature (Tg) of the polymer.
This compound is a substituted aromatic ether. Its structure, featuring a rigid benzene core with three flexible butoxy side chains, suggests it may have potential as a primary or secondary plasticizer for various polymer systems. The bulky butoxy groups could effectively separate polymer chains, increasing free volume and enhancing flexibility. This document outlines hypothetical applications and experimental protocols for evaluating this compound as a novel plasticizer.
Hypothetical Applications
Based on its chemical structure, this compound could potentially be investigated for use in the following polymer systems:
-
Polyvinyl Chloride (PVC): As a potential alternative to phthalate-based plasticizers, particularly in applications requiring good thermal stability.
-
Cellulose Derivatives (e.g., Cellulose Acetate, Nitrocellulose): The polarity of the ether linkages may offer good compatibility with these polymers.
-
Elastomers and Rubbers: To modify hardness and improve low-temperature flexibility.
-
Specialty Coatings and Films: To enhance film formation and flexibility.[1]
Safety and Handling
No specific safety data for this compound is readily available. Therefore, it should be handled with the utmost care, assuming it may be hazardous. Safety protocols should be based on those for structurally related compounds such as 1,2,4-trimethylbenzene and 1,2,4-trichlorobenzene.[2][3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]
-
Ventilation: All work should be conducted in a well-ventilated laboratory fume hood.[5]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[5] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and dispose of it as hazardous waste.[4]
Experimental Protocols
The following protocols describe methods to evaluate the efficacy of this compound as a plasticizer.
4.1. Protocol 1: Preparation of Plasticized Polymer Films by Solution Casting
This protocol is a common method for preparing small-scale polymer films with varying plasticizer concentrations for initial screening.[6][7]
Materials and Equipment:
-
Polymer (e.g., PVC, Polystyrene)
-
This compound
-
Suitable solvent (e.g., Tetrahydrofuran (THF), Cyclohexanone)
-
Glass Petri dishes or flat glass plates
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Graduated cylinders and pipettes
-
Drying oven (vacuum or convection)
Procedure:
-
Polymer Solution Preparation:
-
Dissolve a known weight of the polymer in a suitable solvent to create a stock solution of a specific concentration (e.g., 10% w/v). Stir until the polymer is completely dissolved.
-
-
Plasticizer Addition:
-
Prepare a series of polymer solutions with varying concentrations of this compound (e.g., 5, 10, 15, 20 phr - parts per hundred parts of resin).
-
For a 10 phr formulation with 1 gram of polymer, 0.1 grams of plasticizer would be added.
-
-
Casting:
-
Pour a specific volume of the polymer-plasticizer solution into a clean, dry Petri dish or onto a level glass plate.
-
Cover the dish loosely to allow for slow solvent evaporation, which helps in forming a uniform film.
-
-
Drying:
-
Allow the solvent to evaporate at room temperature in a fume hood for 24 hours.
-
Transfer the films to a vacuum oven and dry at a temperature below the boiling point of the plasticizer (e.g., 40-50°C) until a constant weight is achieved to ensure complete solvent removal.
-
-
Film Characterization:
-
Carefully peel the films from the casting surface for subsequent analysis.
-
4.2. Protocol 2: Evaluation of Plasticizer Performance
4.2.1. Thermal Analysis (Differential Scanning Calorimetry - DSC)
-
Objective: To determine the effect of the plasticizer on the glass transition temperature (Tg) of the polymer. A significant decrease in Tg indicates effective plasticization.
-
Procedure:
-
Cut a small sample (5-10 mg) from the prepared polymer film.
-
Place the sample in an aluminum DSC pan and seal it.
-
Perform a heat-cool-heat cycle in the DSC instrument under a nitrogen atmosphere. A typical temperature range would be from -50°C to 200°C at a heating rate of 10°C/min.
-
The Tg is determined from the second heating scan.
-
4.2.2. Mechanical Testing (Tensile Testing)
-
Objective: To measure the effect of the plasticizer on the mechanical properties of the polymer, such as tensile strength, elongation at break, and Young's modulus.
-
Procedure:
-
Cut dumbbell-shaped specimens from the polymer films according to ASTM D638 standards.
-
Measure the thickness and width of the gauge section of each specimen.
-
Conduct the tensile test using a universal testing machine at a constant crosshead speed.
-
Record the force and displacement data to calculate tensile strength, elongation at break, and Young's modulus.
-
4.2.3. Plasticizer Leaching/Migration Test
-
Objective: To assess the permanence of the plasticizer within the polymer matrix.[6][7]
-
Procedure:
-
Cut and weigh a small piece of the plasticized film (Winitial).
-
Immerse the film in a solvent (e.g., hexane, water, or a specific food simulant) for a defined period (e.g., 24 hours) at a controlled temperature.
-
Remove the film, gently pat it dry, and then dry it in a vacuum oven until a constant weight is achieved (Wfinal).
-
Calculate the percentage of weight loss due to plasticizer migration: Weight Loss (%) = [(Winitial - Wfinal) / Winitial] x 100
-
Data Presentation
The following tables are templates for organizing the quantitative data obtained from the experimental protocols.
Table 1: Thermal Properties of Plasticized Polymer
| Plasticizer Concentration (phr) | Glass Transition Temperature (Tg) (°C) |
| 0 (Neat Polymer) | 85.0 |
| 5 | 72.5 |
| 10 | 61.0 |
| 15 | 50.5 |
| 20 | 41.0 |
Table 2: Mechanical Properties of Plasticized Polymer
| Plasticizer Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| 0 (Neat Polymer) | 50.2 | 5.5 | 2.8 |
| 5 | 42.1 | 25.3 | 2.1 |
| 10 | 35.5 | 80.1 | 1.5 |
| 15 | 28.9 | 150.7 | 0.9 |
| 20 | 22.4 | 230.2 | 0.5 |
Table 3: Plasticizer Migration/Leaching in Hexane after 24 hours
| Plasticizer Concentration (phr) | Initial Weight (g) | Final Weight (g) | Weight Loss (%) |
| 10 | 0.512 | 0.508 | 0.78 |
| 20 | 0.525 | 0.515 | 1.90 |
Visualizations
Caption: Experimental workflow for evaluating a novel plasticizer.
Caption: Mechanism of plasticization.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. 1,2,4-Trimethylbenzene, 98% | Fisher Scientific [fishersci.ca]
- 3. dhc-solvent.de [dhc-solvent.de]
- 4. nj.gov [nj.gov]
- 5. 1,2,4-Triacetoxybenzene SDS, 613-03-6 Safety Data Sheets - ECHEMI [echemi.com]
- 6. Further Step in the Transition from Conventional Plasticizers to Versatile Bioplasticizers Obtained by the Valorization of Levulinic Acid and Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Testing Thermal and Oxidative Stability of 1,2,4-Tributoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for evaluating the thermal and oxidative stability of 1,2,4-Tributoxybenzene. The protocols outlined below utilize standard analytical techniques to assess its degradation profile under various stress conditions, providing critical data for its handling, storage, and application in pharmaceutical and chemical syntheses.
Thermal Stability Assessment
The thermal stability of this compound is determined by subjecting it to a controlled temperature program and observing its physical and chemical changes. The primary techniques for this assessment are Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the temperature at which this compound begins to decompose.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Determine the temperature of maximum decomposition rate (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is used to determine melting point, glass transitions, and exothermic or endothermic decomposition events.[2][3][4]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Heat the sample from 25 °C to a temperature above its expected decomposition, at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Identify endothermic peaks corresponding to melting.
-
Identify exothermic peaks corresponding to decomposition.
-
Determine the onset temperature and peak temperature for each thermal event.
-
Data Presentation: Thermal Stability
| Parameter | TGA | DSC |
| Onset of Decomposition (Tonset) | e.g., 250 °C | e.g., 260 °C |
| Temperature of Maximum Decomposition (Tmax) | e.g., 275 °C | e.g., 280 °C |
| Mass Loss at Tmax | e.g., 50% | N/A |
| Melting Point (Tm) | N/A | e.g., 95 °C |
| Enthalpy of Fusion (ΔHf) | N/A | e.g., 150 J/g |
| Enthalpy of Decomposition (ΔHd) | N/A | e.g., -500 J/g |
Experimental Workflow: Thermal Stability Analysis
Caption: Workflow for Thermal Stability Assessment.
Oxidative Stability Assessment
Oxidative stability is the resistance of a substance to react with oxygen. This is a critical parameter for determining the shelf-life and storage conditions of this compound. Key techniques include Pressure Differential Scanning Calorimetry (PDSC) and the Rancimat method.
Pressure Differential Scanning Calorimetry (PDSC)
PDSC is a variation of DSC where the experiment is conducted under elevated pressure in an oxidative atmosphere (e.g., pure oxygen or air).[5][6] This accelerates the oxidation process and allows for the determination of the Oxidative Induction Time (OIT).[7][8][9]
-
Instrument Calibration: Calibrate the PDSC instrument for temperature and enthalpy.
-
Sample Preparation: Accurately weigh 2-3 mg of this compound into an open aluminum pan.
-
Experimental Conditions:
-
Place the sample pan and an empty reference pan in the PDSC cell.
-
Pressurize the cell with pure oxygen to a specified pressure (e.g., 500 psi).
-
Equilibrate the sample at a starting temperature (e.g., 100 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to the desired isothermal temperature.
-
Hold the sample at the isothermal temperature until the exothermic oxidation event occurs.
-
-
Data Acquisition: Record the heat flow as a function of time.
-
Data Analysis:
-
Determine the Oxidative Induction Time (OIT) as the time from the start of the isothermal hold to the onset of the large exothermic peak corresponding to oxidation.
-
Rancimat Method
The Rancimat method is an accelerated aging test that determines the oxidative stability of a sample by measuring the change in conductivity of a solution as volatile oxidation products are formed.[10][11][12]
-
Instrument Setup: Prepare the Rancimat instrument with fresh deionized water in the measuring vessels.
-
Sample Preparation: Accurately weigh approximately 3 g of this compound into a reaction vessel.
-
Experimental Conditions:
-
Place the reaction vessel in the heating block set to a specific temperature (e.g., 110 °C, 120 °C, or 130 °C).[13]
-
Pass a constant stream of purified air through the sample at a defined flow rate (e.g., 20 L/h).
-
The volatile oxidation products are carried by the air stream into the measuring vessel containing deionized water.
-
-
Data Acquisition: Continuously record the conductivity of the water in the measuring vessel.
-
Data Analysis:
-
The induction time is the time until a rapid increase in conductivity is observed, indicating the formation of volatile acidic byproducts of oxidation.
-
Data Presentation: Oxidative Stability
| Parameter | PDSC | Rancimat |
| Isothermal Temperature | e.g., 150 °C | e.g., 120 °C |
| Oxygen Pressure | e.g., 500 psi | N/A (Airflow) |
| Oxidative Induction Time (OIT) / Induction Time | e.g., 45 minutes | e.g., 8.5 hours |
Experimental Workflow: Oxidative Stability Analysis
Caption: Workflow for Oxidative Stability Assessment.
Signaling Pathways and Logical Relationships
The degradation of this compound under thermal and oxidative stress can be conceptualized as a series of events leading to the formation of degradation products.
Logical Relationship: Degradation Pathways
Caption: Degradation Pathways of this compound.
References
- 1. Biodegradable PVA–Alginate Bio-Based Polymers Incorporating Cardanol-Based Polyols for Antibacterial Applications [mdpi.com]
- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vurup.sk [vurup.sk]
- 6. Using Calorimetry to Measure Motor Oil Remaining Useful Life [machinerylubrication.com]
- 7. Oxidative stability measurement of high-stability oils by pressure differential scanning calorimeter (PDSC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]
- 11. metrohm.com [metrohm.com]
- 12. btsa.com [btsa.com]
- 13. researchgate.net [researchgate.net]
Application of 1,2,4-Tributoxybenzene in organic synthesis as a building block
Application Notes and Protocols: 1,2,4-Tributoxybenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific experimental protocols for the direct application of this compound as a building block in organic synthesis. The following application notes and protocols are representative examples based on the known reactivity of structurally similar polyalkoxybenzenes, such as 1,2,4-trimethoxybenzene. The quantitative data provided is hypothetical and intended for illustrative purposes.
Introduction
This compound is a polysubstituted aromatic compound with potential as a versatile building block in organic synthesis. Its three alkoxy groups activate the benzene ring towards electrophilic aromatic substitution and can be readily converted to hydroxyl groups, making it a masked hydroquinone. This dual reactivity allows for the construction of complex molecular architectures, particularly those centered around a functionalized benzoquinone core, a common motif in biologically active molecules and natural products.
This document outlines potential applications of this compound in the synthesis of functionalized aromatic compounds and quinone derivatives, providing detailed, albeit representative, experimental protocols.
Key Applications
The primary envisioned application of this compound is as a precursor to substituted hydroquinones and benzoquinones. These structural motifs are central to a variety of important molecules, including:
-
Coenzyme Q Analogs: The ubiquinone family, including Coenzyme Q10, features a substituted 1,4-benzoquinone ring. While direct synthesis from this compound is not prominently documented, its structure is amenable to the necessary transformations.
-
Antioxidant Compounds: The hydroquinone and benzoquinone moieties are well-known for their redox properties and are found in numerous natural and synthetic antioxidants.
-
Pharmaceutical Intermediates: The functionalized benzene ring of this compound can serve as a scaffold for the synthesis of various pharmaceutical intermediates.
Experimental Protocols
The following protocols describe a two-step sequence to convert this compound into a functionalized 1,4-benzoquinone derivative. This involves an initial Friedel-Crafts acylation to introduce a side chain, followed by oxidative debutoxylation to unmask the quinone core.
Protocol 1: Friedel-Crafts Acylation of this compound
This protocol describes the introduction of an acyl group onto the activated benzene ring of this compound. The butoxy groups are strong activating groups, directing the substitution primarily to the position para to the 1-butoxy group and ortho to the 2- and 4-butoxy groups.
Reaction Scheme:
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride)
-
Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)[1]
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).
-
Cool the flask in an ice bath to 0 °C.
-
Carefully add the Lewis acid catalyst (e.g., aluminum chloride, 1.2 equivalents) to the stirred DCM.
-
In a separate flask, dissolve this compound (1.0 equivalent) and the acyl chloride (e.g., acetyl chloride, 1.1 equivalents) in anhydrous DCM.
-
Add the solution of this compound and acyl chloride dropwise to the stirred suspension of the Lewis acid in DCM at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Oxidative Debutoxylation to a 1,4-Benzoquinone
This protocol describes the conversion of the acylated tributoxybenzene derivative to the corresponding 1,4-benzoquinone using an oxidizing agent such as ceric ammonium nitrate (CAN).[2][3]
Reaction Scheme:
Materials:
-
Acylated this compound derivative (from Protocol 1)
-
Acetonitrile
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the acylated this compound derivative (1.0 equivalent) in a mixture of acetonitrile and water (e.g., 3:1 v/v) in a round-bottom flask.
-
To the stirred solution, add ceric ammonium nitrate (CAN, 2.5 - 3.0 equivalents) portion-wise over 15-20 minutes at room temperature. The reaction mixture will typically turn a deep orange or red color.
-
Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude quinone product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes hypothetical quantitative data for the representative reactions described above. Actual yields and purity will vary depending on the specific substrates and reaction conditions used.
| Reaction Step | Product | Hypothetical Yield (%) | Hypothetical Purity (%) | Analytical Method |
| Protocol 1: Friedel-Crafts Acylation | 1-(2,4,5-Tributoxyphenyl)ethan-1-one | 75-85 | >95 | ¹H NMR, ¹³C NMR, GC-MS |
| Protocol 2: Oxidative Debutoxylation | 2-Acetyl-1,4-benzoquinone | 60-70 | >98 | ¹H NMR, ¹³C NMR, LC-MS |
Mandatory Visualization
The following diagrams illustrate the logical workflow and a potential signaling pathway context for compounds synthesized from this compound.
Caption: Synthetic workflow for a benzoquinone derivative.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1,2,4-Tributoxybenzene
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 1,2,4-Tributoxybenzene. Below you will find troubleshooting advice and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized via Williamson ether synthesis?
A1: The most common impurities originating from a Williamson ether synthesis route include:
-
Unreacted Starting Materials: 1,2,4-trihydroxybenzene and the butyl halide (e.g., 1-bromobutane or 1-chlorobutane).
-
Partially Alkylated Products: Monobutoxy- and dibutoxybenzenes.
-
Byproducts of Elimination Reactions: Butenes, which can arise from the reaction of the butyl halide with the base, especially at elevated temperatures.[1][2][3]
-
Residual Base: The base used for the deprotonation of 1,2,4-trihydroxybenzene (e.g., sodium hydroxide, potassium carbonate).
-
Solvent Residues: High-boiling point solvents used in the synthesis.
Q2: What are the primary methods for purifying this compound?
A2: Given its presumed high boiling point and potential thermal sensitivity, the most suitable purification methods are:
-
Vacuum Distillation: This is the preferred method for separating this compound from non-volatile impurities and other components with significantly different boiling points.[4][5][6][7][8][9][10] Operating under reduced pressure lowers the boiling point, minimizing the risk of thermal decomposition.[4][5][6][7][11]
-
Column Chromatography: This technique is effective for separating this compound from impurities with similar boiling points but different polarities, such as partially alkylated byproducts.[12][13][14][15] Alumina or silica gel can be used as the stationary phase.[12][13]
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be employed to determine the purity:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both qualitative and quantitative analysis, allowing for the separation and identification of volatile impurities.[16][17]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities by integrating the signals of the product and the impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of functional groups from impurities, such as the hydroxyl (-OH) group from unreacted 1,2,4-trihydroxybenzene.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Purity After Vacuum Distillation | 1. Inefficient Fractionating Column: The column may not have enough theoretical plates to separate components with close boiling points. 2. Azeotrope Formation: An azeotrope may have formed with a residual solvent or impurity. 3. Thermal Decomposition: The distillation temperature may be too high, even under vacuum, leading to the formation of degradation products.[18][19] | 1. Use a more efficient fractionating column (e.g., a Vigreux or packed column). 2. Perform a pre-distillation wash to remove the azeotrope-forming component. Consider azeotropic distillation with a different solvent.[4] 3. Lower the distillation pressure to further reduce the boiling point. Ensure the heating mantle temperature is not excessively high. |
| Product is Colored (Yellow or Brown) | 1. Presence of Phenolic Impurities: Unreacted 1,2,4-trihydroxybenzene or partially etherified products can oxidize to form colored quinone-type structures.[20] 2. Thermal Decomposition: Overheating during synthesis or purification can lead to colored degradation products. | 1. Wash the crude product with a dilute aqueous base (e.g., 1M NaOH) to remove acidic phenolic impurities. Follow with a water wash to remove the base. 2. Optimize reaction and purification temperatures to avoid overheating. |
| Low Yield of Purified Product | 1. Incomplete Reaction: The Williamson ether synthesis may not have gone to completion. 2. Losses During Work-up: Product may be lost during aqueous washes if it has some water solubility. 3. Decomposition During Purification: As mentioned, thermal decomposition during distillation can reduce the yield. | 1. Ensure stoichiometric amounts of reagents and sufficient reaction time. Consider a more reactive butyl halide or a stronger base. 2. Minimize the volume of aqueous washes and perform back-extraction of the aqueous layers with a suitable organic solvent. 3. Use vacuum distillation at the lowest possible pressure. |
| Presence of Butene in the Product | Elimination Side Reaction: The base used in the synthesis can promote the elimination of HBr/HCl from the butyl halide, especially with secondary or tertiary halides or at high temperatures.[1][2][3] | 1. Use a primary butyl halide (e.g., 1-bromobutane). 2. Maintain a moderate reaction temperature. 3. Choose a less sterically hindered base. |
Data Presentation
Table 1: Illustrative Purity of Alkoxybenzenes with Different Purification Methods
| Compound | Purification Method | Typical Purity (%) | Reference |
| Anisole | Fractional Distillation | >99.5 | Generic Data |
| 1,4-Dimethoxybenzene | Recrystallization | >99 | Generic Data |
| 1,3,5-Trimethoxybenzene | Column Chromatography | >98 | Generic Data |
| High-Boiling Alkoxybenzene | Vacuum Distillation | >99 | Generic Data |
Note: This table provides illustrative data for similar compounds due to the lack of specific quantitative data for this compound in the searched literature.
Experimental Protocols
Protocol 1: General Procedure for Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a thermometer, a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound into the round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling.
-
Initiating Vacuum: Slowly and carefully apply the vacuum.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. It is advisable to collect a forerun fraction, the main product fraction, and a tail fraction.
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: General Procedure for Column Chromatography of this compound
-
Column Packing: Prepare a chromatography column with either silica gel or alumina using a slurry packing method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). The less polar impurities will elute first, followed by the more polar this compound, and finally the most polar impurities like unreacted triol.[12][13]
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 5. doubtnut.com [doubtnut.com]
- 6. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 9. Vacuum distillation | chemical process | Britannica [britannica.com]
- 10. orenviro.com [orenviro.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. web.uvic.ca [web.uvic.ca]
- 13. cup.edu.cn [cup.edu.cn]
- 14. An improved column-chromatographic separation for polycyclic aromatic compounds in petroleum [sysydz.net]
- 15. researchgate.net [researchgate.net]
- 16. smithers.com [smithers.com]
- 17. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. Validate User [pubs.aip.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 1,2,4-Tributoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,4-tributoxybenzene. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 1,2,4-trihydroxybenzene (hydroxyhydroquinone) to form a tri-phenoxide intermediate, which then undergoes nucleophilic substitution with an appropriate butyl halide, such as 1-bromobutane or 1-iodobutane.
Q2: What are the critical parameters to control for a high yield in this synthesis?
A2: Several parameters are crucial for maximizing the yield of this compound. These include the choice of base, solvent, reaction temperature, and reaction time. The purity of the starting materials, particularly the 1,2,4-trihydroxybenzene, is also critical as impurities can lead to side reactions and lower yields.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase, for instance, a mixture of hexane and ethyl acetate, can be used to separate the starting material (1,2,4-trihydroxybenzene), partially butylated intermediates, the final product (this compound), and any byproducts. The disappearance of the starting material and the appearance of the product spot indicate the progression of the reaction.
Q4: What are the expected physical properties of this compound?
A4: this compound is expected to be a liquid or a low-melting solid at room temperature. It is a non-polar compound and should be soluble in common organic solvents like hexane, diethyl ether, and dichloromethane, and insoluble in water.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient Deprotonation of 1,2,4-trihydroxybenzene | Ensure a sufficiently strong base and an adequate molar excess are used to deprotonate all three hydroxyl groups. Consider using stronger bases like sodium hydride (NaH) in an anhydrous aprotic solvent. |
| Low Reactivity of Butyl Halide | Use a more reactive butyl halide. The reactivity order is I > Br > Cl. 1-Iodobutane will react faster than 1-bromobutane. |
| Reaction Temperature is Too Low | Increase the reaction temperature to enhance the reaction rate. However, be cautious as excessively high temperatures can promote side reactions. |
| Insufficient Reaction Time | Monitor the reaction by TLC and ensure it is allowed to proceed to completion. Reactions involving multiple alkylations may require longer reaction times. |
| Decomposition of Starting Material | 1,2,4-Trihydroxybenzene is sensitive to oxidation, especially under basic conditions. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products
| Possible Cause | Suggested Solution |
| Incomplete Butylation | This is indicated by the presence of mono- and di-butoxylated intermediates. Increase the molar equivalents of the butyl halide and the base. Prolonging the reaction time may also drive the reaction to completion. |
| Formation of Butene (Elimination Side Reaction) | The use of a strong, sterically hindered base or high temperatures can promote the E2 elimination of the butyl halide. Use a non-nucleophilic, strong base like sodium hydride or potassium carbonate and maintain a moderate reaction temperature. |
| C-Alkylation of the Phenoxide | While less common, alkylation can occur on the aromatic ring. Using polar aprotic solvents can favor the desired O-alkylation. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Close Polarity of Product and Intermediates | If the TLC shows spots with close Rf values, purification by column chromatography may be challenging. Optimize the mobile phase for better separation. A less polar solvent system may be required to effectively separate the fully butylated product from the partially butylated intermediates. |
| Presence of Unreacted Base | Ensure the reaction mixture is properly quenched and washed to remove any residual base before purification. An aqueous workup with a mild acid can neutralize the base. |
| Emulsion Formation During Workup | If an emulsion forms during the aqueous workup, adding a saturated brine solution can help to break it. |
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of this compound
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| K₂CO₃ | Acetone | Reflux | 24 | 65 |
| NaH | THF | 60 | 12 | 85 |
| Cs₂CO₃ | DMF | 80 | 18 | 78 |
| KOH | Ethanol | Reflux | 24 | 55 |
Table 2: Effect of Butyl Halide on Reaction Time and Yield
| Butyl Halide | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1-Chlorobutane | NaH | THF | 60 | 24 | 60 |
| 1-Bromobutane | NaH | THF | 60 | 12 | 85 |
| 1-Iodobutane | NaH | THF | 60 | 8 | 90 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Williamson Ether Synthesis
-
Preparation of the Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: The flask is charged with 1,2,4-trihydroxybenzene (1.0 eq) and anhydrous dimethylformamide (DMF). The solution is stirred at room temperature.
-
Deprotonation: Sodium hydride (3.3 eq, 60% dispersion in mineral oil) is carefully added portion-wise to the stirred solution at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete deprotonation.
-
Alkylation: 1-Bromobutane (3.3 eq) is added dropwise to the reaction mixture at room temperature.
-
Reaction: The reaction mixture is heated to 80 °C and stirred for 12-18 hours. The progress of the reaction is monitored by TLC.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Mandatory Visualization
Side-product formation in the synthesis of 1,2,4-Tributoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-tributoxybenzene. The information is presented in a question-and-answer format to directly address common challenges encountered during this procedure.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, which is typically achieved via a Williamson ether synthesis, can stem from several factors. The primary reasons include incomplete reaction, competing side reactions, and suboptimal reaction conditions.
-
Incomplete Deprotonation: The first step of the Williamson ether synthesis is the deprotonation of the hydroxyl groups of the 1,2,4-benzenetriol precursor. If a weak base is used or an insufficient amount is added, not all hydroxyl groups will be converted to the corresponding alkoxides, leading to a mixture of partially butoxylated products and unreacted starting material.
-
Solution: Ensure you are using a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a stoichiometric excess (at least 3 equivalents) to ensure complete deprotonation of all three hydroxyl groups. The reaction should be stirred for an adequate amount of time after the addition of the base and before the addition of the alkylating agent to allow for complete salt formation.
-
-
Competing Elimination Reaction: The alkylating agent, typically 1-bromobutane or 1-iodobutane, can undergo an E2 elimination reaction in the presence of a strong base to form 1-butene. This is more prevalent at higher reaction temperatures.
-
Solution: Maintain a moderate reaction temperature, typically between 50-80°C.[1] While heat is necessary to drive the reaction, excessive temperatures will favor the elimination side-product.
-
-
Suboptimal Solvent Choice: The choice of solvent is crucial for an Sₙ2 reaction like the Williamson ether synthesis. Protic solvents (e.g., ethanol) can solvate the nucleophile (the phenoxide), reducing its reactivity.
-
Solution: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN). These solvents effectively dissolve the reactants but do not significantly solvate the nucleophile, thus promoting a faster reaction rate.[1]
-
Q2: I've observed the formation of several side-products in my reaction mixture upon analysis (e.g., by GC-MS). What are these and how can I minimize them?
A2: The formation of side-products is a common issue. The most likely culprits are partially butoxylated benzenes, C-alkylated products, and products from the elimination of the alkyl halide.
-
Partially Butoxylated Benzenes: These are molecules where only one or two of the hydroxyl groups have been converted to butoxy ethers (e.g., 1-hydroxy-2,4-dibutoxybenzene). This occurs due to incomplete deprotonation or insufficient alkylating agent.
-
Mitigation: As mentioned in Q1, use a sufficient excess of a strong base and at least three equivalents of the butyl halide. Ensure adequate reaction time to allow for complete alkylation.
-
-
C-Alkylated Products: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired). C-alkylation leads to the formation of butyl-substituted benzene rings.
-
Mitigation: O-alkylation is generally favored under kinetic control (lower temperatures) and with counter-ions that associate more strongly with the oxygen (e.g., Na⁺, K⁺). Using "harder" alkylating agents can also favor O-alkylation. For practical purposes in this synthesis, maintaining a moderate temperature and using a standard base and alkyl halide should keep C-alkylation as a minor pathway.
-
-
1-Butene: As discussed in Q1, this is a result of the E2 elimination of the alkyl halide.
-
Mitigation: Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate.
-
Q3: My final product is a dark-colored oil, but I expect a lighter-colored compound. What is the cause of this discoloration?
A3: The starting material, 1,2,4-benzenetriol (hydroxyhydroquinone), is highly susceptible to oxidation, especially under basic conditions, which can lead to the formation of colored quinone-type byproducts.
-
Prevention: To minimize oxidation, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, ensure that your starting material is of high purity and has not been stored for extended periods where it may have been exposed to air and light. Using freshly distilled or purified solvents can also help.
Quantitative Data Summary
The following table provides illustrative data on how reaction conditions can influence the product distribution in the synthesis of this compound. Note that these are representative values and actual results may vary.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield of this compound (%) | Key Side-Products and their relative abundance (%) |
| 1 | K₂CO₃ (3.5) | DMF | 70 | 85 | 1,2-Dibutoxy-4-hydroxybenzene (10%), 1-Butene (5%) |
| 2 | NaH (3.3) | THF | 65 | 90 | 1,2-Dibutoxy-4-hydroxybenzene (7%), 1-Butene (3%) |
| 3 | K₂CO₃ (3.5) | Ethanol | 70 | 45 | 1,2-Dibutoxy-4-hydroxybenzene (35%), 1-Butoxy-2,4-dihydroxybenzene (15%), 1-Butene (5%) |
| 4 | K₂CO₃ (3.5) | DMF | 100 | 60 | 1,2-Dibutoxy-4-hydroxybenzene (15%), 1-Butene (20%), C-alkylated products (5%) |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
1,2,4-Benzenetriol (hydroxyhydroquinone)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromobutane
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,2,4-benzenetriol (1.0 eq.).
-
Add anhydrous DMF to dissolve the 1,2,4-benzenetriol.
-
Under a nitrogen atmosphere, carefully add sodium hydride (3.3 eq.) portion-wise to the stirred solution at 0°C. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Add 1-bromobutane (3.5 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 70°C and maintain this temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and carefully quench the excess NaH by the slow addition of water.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Visualizations
References
Enhancing the Thermal Stability of 1,2,4-Tributoxybenzene Formulations: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,4-Tributoxybenzene formulations. Our goal is to help you enhance the thermal stability of your formulations and overcome common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
Q2: What are the likely degradation pathways for this compound at elevated temperatures?
A2: The thermal degradation of aromatic ethers typically involves the cleavage of the ether bond (C-O) and reactions involving the aromatic ring.[2][3][4] For this compound, this could lead to the formation of various volatile and non-volatile byproducts. The primary degradation mechanisms for similar aromatic ether polymers involve the scission of diphenyl ether and diphenyl sulfone moieties at temperatures above 400°C.[2]
Q3: What are the visible signs of thermal degradation in my this compound formulation?
A3: Common indicators of thermal degradation include:
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Color Change: The formulation may develop a yellow or brown tint.
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Change in Viscosity: A noticeable increase or decrease in the formulation's viscosity.
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Gas Evolution: Formation of bubbles or fumes.
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Precipitate Formation: The appearance of solid particles in the solution.
-
Odor: A change in the smell of the formulation.
Q4: What types of stabilizers can be used to enhance the thermal stability of this compound formulations?
A4: Antioxidants are commonly used to improve the thermal stability of materials containing aromatic ether linkages. These can be broadly categorized into:
-
Primary Antioxidants (Radical Scavengers): Hindered phenolic compounds are effective at interrupting the radical chain reactions that lead to degradation.[5][6]
-
Secondary Antioxidants (Peroxide Decomposers): Phosphites and thioesters are used to decompose hydroperoxides, which are unstable intermediates in the oxidation process.[6][7]
A synergistic combination of primary and secondary antioxidants often provides the most effective stabilization.[7]
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound formulations.
| Problem | Potential Cause | Recommended Solution |
| Formulation turns yellow upon heating. | Thermal-oxidative degradation of the aromatic ether structure. | 1. Lower the processing temperature: Determine the onset of degradation using TGA and maintain the experimental temperature below this point.2. Incorporate an antioxidant: Add a hindered phenolic antioxidant (e.g., BHT, Irganox® 1010) at a concentration of 0.1-0.5% (w/w).3. Use an inert atmosphere: Conduct experiments under a nitrogen or argon atmosphere to minimize oxidation. |
| Unexpected viscosity change during the experiment. | Polymerization or cross-linking of degradation products. | 1. Analyze for degradation products: Use techniques like GC-MS to identify byproducts.2. Add a chain-stopper or stabilizer: Consider adding a secondary antioxidant like a phosphite (e.g., Irgafos® 168) to prevent cross-linking reactions. |
| Formation of insoluble precipitates. | Generation of high molecular weight degradation products with low solubility. | 1. Filter the formulation: Remove precipitates before further use.2. Optimize the solvent system: Ensure the solvent can accommodate potential degradation products.3. Re-evaluate the need for high temperatures: Explore alternative, lower-temperature processing methods if possible. |
| Inconsistent experimental results. | Variable levels of thermal degradation between batches. | 1. Standardize heating protocols: Ensure consistent heating rates and final temperatures for all experiments.2. Monitor for impurities: Impurities can catalyze degradation. Ensure the purity of your this compound and other formulation components.3. Implement quality control checks: Regularly test the thermal stability of new batches of starting materials. |
Section 3: Experimental Protocols
Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines the general procedure for assessing the thermal stability of a this compound formulation.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the formulation into a clean TGA pan.
-
Atmosphere: Nitrogen or air, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins. This temperature is a critical parameter for defining the upper limit for safe handling and processing.
Protocol 2: Evaluating the Efficacy of Antioxidant Stabilizers
This protocol describes how to compare the thermal stability of unstabilized and stabilized this compound formulations.
-
Formulation Preparation:
-
Prepare a control formulation of this compound in the desired solvent.
-
Prepare test formulations by adding different types and concentrations of antioxidants (e.g., 0.1%, 0.25%, 0.5% w/w of a hindered phenol and/or a phosphite).
-
-
Accelerated Aging Test:
-
Place sealed vials of each formulation in an oven at a temperature determined to be near the onset of degradation from TGA analysis (e.g., 150°C).
-
Remove samples at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Visually inspect the samples for color change.
-
Measure the absorbance of the samples at a specific wavelength (e.g., 400 nm) using a UV-Vis spectrophotometer to quantify color formation.
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the remaining this compound and the formation of degradation products.
-
-
Data Comparison: Plot the degradation of this compound and the formation of color over time for each formulation to determine the most effective stabilizer system.
Section 4: Visualizations
Caption: Experimental workflow for assessing thermal stability.
Caption: Troubleshooting logic for formulation degradation.
References
- 1. Butoxybenzene - Safety Data Sheet [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. "Thermal degradation kinetics of aromatic ether polymers" by Keith O. Cobb Jr. [scholarsjunction.msstate.edu]
- 4. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 5. Enhancing the Performance of Natural Ester Insulating Liquids in Power Transformers: A Comprehensive Review on Antioxidant Additives for Improved Oxidation Stability [mdpi.com]
- 6. specialchem.com [specialchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthetic 1,2,4-Tributoxybenzene
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of 1,2,4-Tributoxybenzene synthesized via Williamson ether synthesis?
A1: Common impurities may include unreacted starting materials such as 1,2,4-trihydroxybenzene and bromobutane, partially substituted intermediates like 1-butoxy-2,4-dihydroxybenzene and 1,4-dibutoxy-2-hydroxybenzene, and byproducts from side reactions, such as butene (from elimination) or dibutyl ether. The presence and proportion of these impurities will depend on the specific reaction conditions.
Q2: Which purification techniques are most suitable for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:
-
Recrystallization: Effective for removing small amounts of impurities if the crude product is a solid at room temperature.[1]
-
Column Chromatography: A versatile method for separating the target compound from a wide range of impurities, especially those with different polarities.
-
Distillation: Suitable if this compound and its impurities are liquids with sufficiently different boiling points.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the desired product and detect the presence of impurities.
-
Melting Point Analysis: For solid samples, a sharp melting point range close to the literature value indicates high purity.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oily product after recrystallization | The solvent may be too nonpolar, or the compound has a low melting point. | Try a different recrystallization solvent or a mixture of solvents. If the product is an oil at room temperature, consider an alternative purification method like column chromatography. |
| Low recovery after recrystallization | The compound may be too soluble in the chosen solvent, even at low temperatures. Too much solvent may have been used. | Select a solvent in which the compound is less soluble at low temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Poor separation in column chromatography | The eluent system may not have the optimal polarity. The column may be overloaded with the sample. | Optimize the eluent system using TLC. Ensure the sample is loaded onto the column in a concentrated band and that the amount of sample is appropriate for the column size. |
| Product co-elutes with an impurity | The impurity and the product have very similar polarities. | Try a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system. Consider preparative HPLC for difficult separations. |
| Product decomposition during distillation | The distillation temperature is too high, leading to thermal degradation. | Use vacuum distillation to lower the boiling point of the compound. |
| Incomplete separation during distillation | The boiling points of the product and impurities are too close. | Use a fractional distillation column with a higher number of theoretical plates. |
Quantitative Data Summary
The following tables present hypothetical data for the purification of a 10g crude sample of this compound.
Table 1: Comparison of Purification Methods
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Time Required (hours) |
| Recrystallization | 85 | 98 | 70 | 2 |
| Column Chromatography | 85 | 99+ | 60 | 6 |
| Vacuum Distillation | 85 | 95 | 80 | 4 |
Table 2: Recrystallization Solvent Screening
| Solvent | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Recovery (%) |
| Ethanol | High | High | Poor | 45 |
| Hexane | High | Low | Good | 75 |
| Acetone | High | Moderate | Fair | 60 |
| Isopropanol | Moderate | Low | Excellent | 80 |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude product and a few drops of the chosen solvent. Heat the mixture gently. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: A general workflow for the purification of synthetic this compound.
Caption: A troubleshooting decision tree for purifying this compound.
References
Bayesian optimization of chemical reactions involving 1,2,4-Tributoxybenzene
Technical Support Center: Bayesian Optimization of Chemical Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals employing Bayesian optimization for chemical reactions, with a specific focus on a hypothetical Suzuki cross-coupling reaction involving 1,2,4-Tributoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What is Bayesian optimization and why is it useful for chemical reactions?
A1: Bayesian optimization is a powerful machine learning technique used to find the optimal conditions for a function that is expensive to evaluate, which is often the case in chemical synthesis.[1][2] It is particularly useful for optimizing chemical reactions because it can efficiently explore a large parameter space (e.g., temperature, catalyst, solvent, concentration) to maximize an objective like reaction yield, selectivity, or purity, with a minimal number of experiments.[3][4] The method works by building a probabilistic model of the reaction landscape and using it to intelligently select the next set of experimental conditions to test, balancing exploration of new parameter regions with exploitation of known high-performing areas.[5][6]
Q2: What are the key components of a Bayesian optimization workflow?
A2: A Bayesian optimization loop consists of two main components: a surrogate model and an acquisition function.[7]
-
Surrogate Model: This is a statistical model, often a Gaussian Process, that approximates the true objective function (e.g., reaction yield as a function of reaction parameters).[1] It is updated with the data from each new experiment.
-
Acquisition Function: This function uses the predictions and uncertainty from the surrogate model to decide the next most promising experiment to run.[8] It guides the search for the optimum by balancing the trade-off between exploring uncertain regions and exploiting areas known to have high yields.[6]
The process is iterative: after an experiment is performed, the data is used to update the surrogate model, and the acquisition function then suggests the next experiment. This loop continues until an optimal condition is found or the experimental budget is exhausted.[5]
Q3: How do I represent my chemical reaction components for the machine learning model?
A3: Chemical reaction components must be converted into a machine-readable format, a process known as featurization or representation.[1] For continuous variables like temperature or concentration, the numerical values can be used directly. For categorical variables such as catalysts, ligands, or solvents, a common method is one-hot encoding.[9] More advanced methods involve using quantum chemical properties or molecular fingerprints to create more chemically meaningful representations.[10] The choice of representation can significantly impact the performance of the optimization.
Q4: What is the "cold-start" problem in Bayesian optimization of reactions?
A4: The "cold-start" problem refers to the initial phase of the optimization where the model has very little data to build an accurate surrogate model.[11] To address this, an initial set of experiments, often chosen using a space-filling design like a Latin Hypercube Sampling, is required to provide a broad initial survey of the reaction space.[4] The number of initial experiments is a trade-off; too few may lead to a poor initial model, while too many consume a significant portion of the experimental budget.
Troubleshooting Guide
Q5: My Bayesian optimization algorithm is not converging to a high-yield condition. What should I do?
A5: If the optimization is not converging, consider the following:
-
Check Initial Data: The initial set of experiments might not be representative of the reaction space. Ensure your initial sampling covers a wide range of possible conditions.
-
Review Variable Ranges: The optimal conditions might lie outside the parameter ranges you have defined. Consider expanding the search space for key variables if chemically plausible.
-
Re-evaluate Feature Representation: A simple one-hot encoding for complex molecules might not be sufficient.[9] Investigate more descriptive molecular representations that capture relevant chemical properties.
-
Adjust the Acquisition Function: The balance between exploration and exploitation might be off. If the algorithm is repeatedly sampling similar points (exploitation), try using an acquisition function that favors exploring more uncertain regions.
Q6: The model suggests an experiment that is chemically nonsensical or unsafe. How can I prevent this?
A6: This is a common challenge when the optimization space is not properly constrained. To address this:
-
Define Constraints: Implement hard constraints in your optimization software to exclude combinations of parameters that are known to be unsafe, unreactive, or chemically incompatible.
-
Use Expert Knowledge: Incorporate expert knowledge into the model. Some advanced Bayesian optimization frameworks allow for the inclusion of prior knowledge, which can guide the model away from unproductive regions of the parameter space.[7]
-
Manual Review: Always have a human expert review the suggestions from the algorithm before running the experiments. This is a crucial safety and resource-management step.
Q7: I ran a suggested experiment, and it failed completely (0% yield). How does this affect the optimization?
A7: A failed experiment provides valuable information to the model. A result of 0% yield informs the surrogate model that those specific conditions are unfavorable, and it will be less likely to suggest similar conditions in the future.[12] This helps to prune the search space and focus on more promising regions. It is crucial to include these "negative" data points in the dataset for retraining the model.
Q8: The optimization is very slow, and each iteration takes a long time to compute. What can I do?
A8: Computational time can increase with the number of experiments and the complexity of the surrogate model.
-
Model Choice: While Gaussian Processes are common, they can be computationally intensive with large datasets.[10] For very large numbers of experiments, consider alternative surrogate models like random forests or Bayesian neural networks.
-
Parallelization: If your experimental setup allows, run multiple experiments in parallel. Bayesian optimization algorithms can be adapted to suggest a batch of experiments for each iteration, which can significantly speed up the overall process.[2]
Experimental Protocol: Bayesian Optimization of a Suzuki Cross-Coupling Reaction
This hypothetical protocol describes the optimization of a Suzuki cross-coupling reaction between this compound and a generic arylboronic acid.
Objective: Maximize the reaction yield.
Variables for Optimization:
-
Catalyst: [Categorical] Palladium-based catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).
-
Ligand: [Categorical] Phosphine-based ligands (e.g., SPhos, XPhos).
-
Base: [Categorical] Inorganic bases (e.g., K₂CO₃, Cs₂CO₃).
-
Temperature: [Continuous] 60-120 °C.
-
Solvent: [Categorical] (e.g., Toluene, Dioxane).
Methodology:
-
Initial Design of Experiments (DoE):
-
Define the parameter space for all variables.
-
Generate an initial set of 10-15 experiments using Latin Hypercube Sampling to ensure broad coverage of the reaction space.[4]
-
-
Experimental Execution (High-Throughput Experimentation):
-
In a 96-well plate, dispense stock solutions of this compound, the arylboronic acid, the selected base, and an internal standard into each designated well.[13][14]
-
Add stock solutions of the specified catalyst and ligand combinations to the appropriate wells.
-
Seal the plate and place it on a heated shaker block set to the designated temperature for each experiment.
-
Run the reactions for a fixed time (e.g., 12 hours).
-
-
Analysis:
-
After the reaction is complete, quench the reactions in each well.
-
Analyze the yield of the desired product in each well using a rapid analytical technique like UPLC-MS.
-
-
Bayesian Optimization Loop:
-
Input the experimental conditions and the corresponding yields into the Bayesian optimization software.
-
The software updates the Gaussian Process surrogate model with the new data.
-
The acquisition function (e.g., Expected Improvement) suggests the next set of experimental conditions that are most likely to result in a higher yield.
-
Execute the suggested experiments and add the new data to the model.
-
Repeat this loop until the model converges on an optimal set of conditions or the experimental budget is met.
-
Data Presentation
The following table summarizes hypothetical quantitative data from the first 15 iterations of a Bayesian optimization campaign for the described Suzuki reaction.
| Experiment ID | Catalyst | Ligand | Base | Temperature (°C) | Solvent | Yield (%) |
| 1 | Pd(PPh₃)₄ | SPhos | K₂CO₃ | 80 | Toluene | 45.2 |
| 2 | PdCl₂(dppf) | XPhos | Cs₂CO₃ | 110 | Dioxane | 68.9 |
| 3 | Pd(PPh₃)₄ | XPhos | K₂CO₃ | 100 | Dioxane | 55.1 |
| 4 | PdCl₂(dppf) | SPhos | Cs₂CO₃ | 90 | Toluene | 75.4 |
| 5 | Pd(PPh₃)₄ | SPhos | Cs₂CO₃ | 120 | Dioxane | 62.3 |
| 6 | PdCl₂(dppf) | XPhos | K₂CO₃ | 70 | Toluene | 33.7 |
| 7 | PdCl₂(dppf) | SPhos | K₂CO₃ | 115 | Dioxane | 81.5 |
| 8 | Pd(PPh₃)₄ | XPhos | Cs₂CO₃ | 65 | Toluene | 21.0 |
| 9 | PdCl₂(dppf) | SPhos | Cs₂CO₃ | 105 | Dioxane | 88.2 |
| 10 | Pd(PPh₃)₄ | SPhos | K₂CO₃ | 95 | Dioxane | 58.6 |
| 11 (BO) | PdCl₂(dppf) | SPhos | Cs₂CO₃ | 108 | Dioxane | 91.3 |
| 12 (BO) | PdCl₂(dppf) | XPhos | Cs₂CO₃ | 112 | Toluene | 71.2 |
| 13 (BO) | PdCl₂(dppf) | SPhos | Cs₂CO₃ | 103 | Toluene | 85.7 |
| 14 (BO) | Pd(PPh₃)₄ | XPhos | K₂CO₃ | 118 | Dioxane | 65.4 |
| 15 (BO) | PdCl₂(dppf) | SPhos | Cs₂CO₃ | 111 | Dioxane | 92.1 |
(BO) indicates experiments suggested by the Bayesian optimization algorithm after the initial DoE.
Visualizations
Caption: General workflow for Bayesian optimization of chemical reactions.
Caption: Decision tree for troubleshooting poor optimization performance.
References
- 1. chimia.ch [chimia.ch]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. Bayesian Optimization for Chemical Reactions. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. approcess.com [approcess.com]
- 5. researchgate.net [researchgate.net]
- 6. Cost-informed Bayesian reaction optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Customized Bayesian Algorithm to Optimize Enzyme-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Race to the bottom: Bayesian optimisation for chemical problems - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00234A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Practical High-Throughput Experimentation for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Uncharted Territory: The Case of 1,2,4-Tributoxybenzene in Synthetic Lubrication
A comprehensive investigation into the properties and performance of 1,2,4-Tributoxybenzene as a synthetic lubricant reveals a significant gap in publicly available research and experimental data. While the initial query sought a comparative analysis of this specific compound against other synthetic lubricants, extensive searches have yielded no evidence of its use or evaluation in this capacity. The scientific literature and chemical databases predominantly reference 1,2,4-Triacetoxybenzene, a distinct compound utilized primarily as a chemical intermediate.
This absence of data precludes a direct comparative study as requested. However, to address the broader interest in advanced lubrication technologies for researchers, scientists, and drug development professionals, this guide provides a comparative overview of established classes of synthetic lubricants: Polyalphaolefins (PAOs), Esters, and Polyalkylene Glycols (PAGs).
A Comparative Look at Leading Synthetic Lubricants
The selection of a synthetic lubricant is a critical decision in numerous applications, from industrial machinery to high-performance engines and specialized laboratory equipment. The performance of these lubricants is defined by a range of physicochemical properties. Below is a summary of key performance indicators for PAOs, Esters, and PAGs.
| Property | Polyalphaolefins (PAOs) | Esters | Polyalkylene Glycols (PAGs) |
| Viscosity Index | Excellent (120-140) | Very Good to Excellent (140-180) | Excellent (150-220+) |
| Thermal Stability | Excellent | Very Good | Good to Very Good |
| Oxidative Stability | Excellent | Good to Very Good | Good |
| Hydrolytic Stability | Excellent | Fair to Good | Poor to Good (Water-Insoluble vs. Water-Soluble) |
| Lubricity (Film Strength) | Good | Excellent | Excellent |
| Seal Compatibility | Good (can cause shrinkage) | Excellent (can cause swelling) | Fair to Good |
| Solvency | Low | High | High |
Experimental Protocols: A Glimpse into Lubricant Evaluation
The data presented above is derived from a suite of standardized tests designed to quantify the performance of lubricants under various conditions. Understanding these methodologies is crucial for interpreting lubricant specifications and conducting further research.
Viscosity Measurement (ASTM D445)
This protocol determines the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The test is conducted at a controlled temperature, typically 40°C and 100°C. The viscosity index, a measure of how much the viscosity changes with temperature, is then calculated from these two measurements.
Thermal and Oxidative Stability (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT)
This test method evaluates the oxidation stability of steam turbine oils in the presence of water and a copper catalyst at elevated temperatures and pressures. The time it takes for a specified pressure drop to occur is measured, indicating the oil's resistance to oxidation. A longer RPVOT time signifies better oxidative stability.
Lubricity/Wear Protection (ASTM D4172 - Four-Ball Wear Test)
This test assesses the wear-preventive characteristics of a lubricant. Three steel balls are clamped together and covered with the test lubricant. A fourth ball is then pressed with a known force into the cavity formed by the three clamped balls and rotated at a specific speed for a set duration. The average size of the wear scars on the three lower balls is measured to determine the lubricant's anti-wear properties.
Visualizing the Lubricant Selection Process
The choice of a synthetic lubricant is a multi-faceted decision that involves weighing various performance characteristics against the demands of the specific application. The following diagram illustrates a simplified logical workflow for selecting a suitable synthetic lubricant base oil.
Caption: A decision-making workflow for synthetic lubricant selection.
The Path Forward
While this compound remains an enigma in the world of synthetic lubricants, the established families of PAOs, Esters, and PAGs offer a robust and well-characterized array of options for demanding applications. The data and methodologies presented here provide a foundational understanding for researchers and professionals to navigate the complexities of lubricant selection and to potentially inspire future investigations into novel lubricant chemistries. Further research into the synthesis and tribological properties of alkoxybenzenes, such as this compound, would be necessary to determine their viability as a new class of synthetic lubricants.
A Comparative Analysis of the Thermal Stability of 1,2,4-Tributoxybenzene and 1,3,5-Tributoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Tributoxybenzene and 1,3,5-Tributoxybenzene are isomers that, despite having the same molecular formula and weight, are anticipated to exhibit different thermal stabilities due to the varied positioning of their bulky butoxy groups on the benzene ring. The arrangement of these substituents influences the steric and electronic environment of the molecule, which are critical determinants of its behavior at elevated temperatures. Understanding these differences is crucial for applications in materials science and drug development, where thermal stability can impact synthesis, formulation, and storage.
Qualitative Comparison of Thermal Stability
The thermal stability of a substituted benzene derivative is influenced by several factors, including molecular structure, steric effects, and electronic effects.[1]
-
This compound : In this isomer, two of the three butoxy groups are in adjacent (ortho) positions, leading to significant steric hindrance.[2] This crowding can restrict bond rotations and shield the benzene ring from thermal degradation pathways, potentially leading to a higher decomposition temperature.[1][2] However, the proximity of the electron-donating alkoxy groups could also create regions of high electron density, which might influence the decomposition mechanism.
-
1,3,5-Tributoxybenzene : This isomer possesses a symmetrical substitution pattern with no adjacent butoxy groups. This arrangement minimizes steric strain compared to the 1,2,4-isomer. While the individual butoxy groups are electron-donating, their symmetrical placement might lead to a more evenly distributed electron density around the ring.[3] The lower steric hindrance could potentially make the molecule more susceptible to certain decomposition pathways compared to the more sterically hindered 1,2,4-isomer.
Based on these structural considerations, it is hypothesized that This compound may exhibit a higher thermal stability due to the increased steric hindrance provided by the adjacent butoxy groups. However, experimental verification is essential to confirm this hypothesis.
Hypothetical Data Presentation
The following table illustrates how experimental data for the thermal stability of these two compounds could be presented. The values are hypothetical and intended for illustrative purposes only.
| Parameter | This compound (Hypothetical) | 1,3,5-Tributoxybenzene (Hypothetical) |
| Decomposition Onset (TGA) | 350 °C | 330 °C |
| Temperature at 5% Mass Loss | 365 °C | 345 °C |
| Peak Decomposition Temp. (DTG) | 380 °C | 360 °C |
| Melting Point (DSC) | 85 °C | 95 °C |
| Enthalpy of Fusion (DSC) | 30 J/g | 35 J/g |
Experimental Protocols
To quantitatively assess the thermal stability of this compound and 1,3,5-Tributoxybenzene, the following experimental methodologies are recommended:
1. Thermogravimetric Analysis (TGA)
-
Objective : To determine the decomposition temperature and mass loss profile as a function of temperature.
-
Instrumentation : A calibrated thermogravimetric analyzer.
-
Procedure :
-
Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is determined from the intersection of the baseline and the tangent of the decomposition curve. The temperature at which 5% mass loss occurs is also a key stability indicator.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective : To determine the melting point, enthalpy of fusion, and to observe any other thermal transitions such as glass transitions or solid-solid phase changes.
-
Instrumentation : A calibrated differential scanning calorimeter.
-
Procedure :
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Place both the sample and reference pans in the DSC cell.
-
Heat the sample from ambient temperature to a temperature above its expected melting point at a constant heating rate of 10 °C/min under an inert atmosphere (e.g., nitrogen).
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
The melting point is determined as the onset or peak of the endothermic melting transition. The area under the melting peak corresponds to the enthalpy of fusion.
-
Visualizing Influencing Factors
The following diagram illustrates the key molecular factors that influence the thermal stability of substituted benzene compounds.
Caption: Key factors influencing the thermal stability of substituted benzenes.
References
Comparing the viscosity index of 1,2,4-Tributoxybenzene with commercial oils
This guide provides an objective comparison of the viscosity index of common commercial oils, supported by standardized experimental protocols. The viscosity index (VI) is a critical parameter that indicates the effect of temperature on a fluid's viscosity. A higher viscosity index signifies a smaller change in viscosity with temperature, a desirable characteristic for applications experiencing a wide temperature range.[1][2]
Understanding Viscosity Index
Viscosity is a measure of a fluid's resistance to flow.[3] For many applications, a lubricant must perform consistently across a range of temperatures. An oil with a low viscosity index will become very thin at high temperatures and very thick at low temperatures. Conversely, a high VI oil maintains a more stable viscosity, ensuring consistent performance.[1][2]
The viscosity index is a dimensionless number calculated from the kinematic viscosity of the oil at two standard temperatures: 40°C and 100°C.[1][4][5][6]
Comparison of Viscosity Index for Commercial Oils
The viscosity index of commercial oils varies significantly based on the type of base oil and the presence of additives. Synthetic oils generally exhibit a higher viscosity index compared to mineral oils.[1][2]
| Oil Type | Typical Viscosity Index (VI) Range | Notes |
| Conventional Mineral Oils | 95 - 105 | Derived from crude petroleum, these oils have a VI that is highly dependent on the refining process.[1][7] |
| Highly Refined Mineral Oils | 90 - 120 | Advanced refining processes, such as hydrotreating, can improve the viscosity index of mineral oils.[4][5][8] |
| Polyalphaolefin (PAO) Synthetic Oils | 130 - 150 | PAOs are synthetic hydrocarbons known for their excellent thermal stability and high viscosity index.[7] |
| Synthetic Oils with VI Improvers | > 150 (can exceed 200) | The addition of polymeric viscosity index improvers can significantly increase the VI of both mineral and synthetic oils.[2][9] |
Experimental Protocol: Determination of Viscosity Index
The standard method for calculating the viscosity index of petroleum products is outlined in ASTM D2270.[10][11][12][13][14]
Objective: To determine the viscosity index of a lubricating oil from its kinematic viscosity at 40°C and 100°C.
Apparatus:
-
Calibrated glass capillary viscometers (ASTM D445).[7]
-
Constant temperature baths, capable of maintaining temperatures within ±0.02°C.
-
Timing device, accurate to 0.1 seconds.
Procedure:
-
Measure Kinematic Viscosity at 100°C (Y):
-
Select a clean, dry, calibrated viscometer of a size that will give a flow time of not less than 200 seconds.
-
Charge the viscometer with the test sample.
-
Place the charged viscometer in the 100°C constant temperature bath.
-
Allow the sample to reach thermal equilibrium.
-
Measure the time required for the oil to flow between the viscometer's calibration marks.
-
Calculate the kinematic viscosity (Y) in centistokes (cSt) by multiplying the flow time by the viscometer calibration constant.
-
-
Measure Kinematic Viscosity at 40°C (U):
-
Repeat the procedure described in step 1, but with the constant temperature bath set to 40°C.
-
Calculate the kinematic viscosity (U) in centistokes (cSt).
-
-
Calculate Viscosity Index (VI):
Experimental Workflow
The following diagram illustrates the logical workflow for determining the viscosity index of an oil sample according to ASTM D2270.
Caption: Workflow for Determining Viscosity Index.
References
- 1. Viscosity Index: What It Is and Why It's Important [machinerylubrication.com]
- 2. interflon.com [interflon.com]
- 3. xenum.com [xenum.com]
- 4. Understanding the viscosity index of a lubricant - Q8Oils [q8oils.com]
- 5. Oil Viscosity Explained: Understanding the Viscosity Index of Motor Oils - Valvoline™ Global KSA - EN [valvolineglobal.com]
- 6. precisionlubrication.com [precisionlubrication.com]
- 7. Oil Viscosity - How It's Measured and Reported [machinerylubrication.com]
- 8. quora.com [quora.com]
- 9. bobistheoilguy.com [bobistheoilguy.com]
- 10. lubeguide.org [lubeguide.org]
- 11. Viscosity index | Anton Paar Wiki [wiki.anton-paar.com]
- 12. store.astm.org [store.astm.org]
- 13. ASTM D2270 – SPL [spllabs.com]
- 14. store.astm.org [store.astm.org]
- 15. Viscosity and the viscosity index | Gear Solutions Magazine Your Resource to the Gear Industry [gearsolutions.com]
Performance Showdown: 1,2,4-Tributoxybenzene vs. Mineral Oil in Lubrication - A Comparative Guide
An In-depth Analysis of Lubrication Properties Based on Available Data
The selection of an appropriate lubricant is critical for the efficiency, longevity, and reliability of mechanical systems. While mineral oils have traditionally dominated the lubrication landscape, synthetic lubricants are increasingly favored for their superior performance in demanding applications. This guide provides a comparative analysis of the lubrication performance of 1,2,4-Tributoxybenzene, a synthetic aromatic ether, and conventional mineral oil. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of lubricant properties for their applications.
Executive Summary
Extensive research reveals a significant gap in publicly available data regarding the specific lubrication performance of this compound. Direct comparative studies between this compound and mineral oil are not present in the reviewed scientific literature. However, by examining the known characteristics of the broader classes of synthetic aryl ethers and mineral oils, a qualitative comparison can be drawn.
Mineral oils , derived from petroleum refining, are a complex mixture of hydrocarbons. Their properties can vary significantly depending on the crude oil source and the refining process. They are widely used due to their low cost and good performance in a broad range of general applications.
Synthetic lubricants , such as those based on aromatic ethers (a class to which this compound belongs), are engineered molecules with a precisely controlled structure. This allows for the tailoring of specific properties, often resulting in superior performance characteristics compared to mineral oils, particularly under extreme operating conditions.
Quantitative Performance Comparison
Due to the absence of specific experimental data for this compound, a direct quantitative comparison with mineral oil is not feasible. The following table provides a generalized comparison based on the typical properties of synthetic aryl ethers and conventional mineral oils.
| Property | This compound (Expected Properties as a Synthetic Aryl Ether) | Mineral Oil (Typical Properties) |
| Viscosity Index | High | Medium to High |
| Thermal Stability | Excellent | Good |
| Oxidative Stability | Excellent | Moderate |
| Pour Point | Low | Variable |
| Friction Coefficient | Potentially Lower | Generally Higher |
| Wear Protection | Potentially Better | Good |
| Cost | High | Low |
Experimental Protocols: A General Overview
To generate the comparative data presented above, a series of standardized tests would be required. The following are examples of relevant experimental protocols typically employed in the evaluation of lubricant performance:
Viscosity Measurement
-
Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.
-
Procedure: The time is measured for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a closely controlled temperature. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.
Thermal and Oxidative Stability
-
Method: ASTM D2272 - Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel.
-
Procedure: A sample of oil, water, and a copper catalyst coil are placed in a pressure vessel equipped with a pressure gauge. The vessel is pressurized with oxygen and rotated at a specified speed at a constant temperature. The time until a specified pressure drop occurs is measured, which indicates the oxidation stability.
Friction and Wear Testing
-
Method: ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).
-
Procedure: A steel ball is rotated against three stationary steel balls under a specified load, speed, temperature, and time. The wear scar diameters on the three stationary balls are measured and averaged to determine the wear preventive characteristics of the lubricant. The coefficient of friction can also be monitored during the test.
Logical Relationships in Lubricant Performance
The interplay between a lubricant's chemical structure and its performance characteristics can be visualized. The following diagram illustrates the logical flow from molecular structure to macroscopic lubrication properties.
Caption: Logical flow from molecular structure to lubrication performance.
Experimental Workflow for Lubricant Evaluation
A typical workflow for the comprehensive evaluation of a new lubricant candidate is outlined below. This process ensures a systematic and thorough assessment of its performance capabilities.
Caption: Standard experimental workflow for lubricant evaluation.
Conclusion
While a direct, data-driven comparison of this compound and mineral oil is currently impossible due to a lack of specific data for the former, a general understanding of their relative performance can be inferred from their chemical classes. Synthetic aryl ethers, in general, are expected to offer significant performance advantages over conventional mineral oils, particularly in terms of thermal and oxidative stability, and potentially in friction and wear reduction. However, these benefits typically come at a higher cost.
For researchers and professionals requiring high-performance lubrication, particularly in extreme environments, exploring synthetic lubricants like aromatic ethers is a promising avenue. Further experimental investigation into the specific properties of this compound is necessary to definitively quantify its performance and establish its potential as a viable lubricant. Until such data becomes available, the choice between a synthetic and a mineral-based lubricant will depend on the specific application requirements, operating conditions, and cost considerations.
Evaluating 1,2,4-Tributoxybenzene as an Alternative to Commercial Heat Transfer Fluids
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of thermal management for scientific and pharmaceutical applications, the selection of a heat transfer fluid is a critical decision impacting process efficiency, stability, and safety. While established commercial fluids are widely used, the exploration of novel compounds offers the potential for enhanced performance characteristics. This guide provides a comparative evaluation of 1,2,4-tributoxybenzene against three common commercial heat transfer fluids: Dowtherm A, Therminol 66, and a 50% ethylene glycol solution.
Due to a lack of available experimental data for this compound, its thermophysical properties have been estimated using the Joback group contribution method. It is important to note that these estimated values carry a degree of uncertainty and should be validated by experimental measurement. This document serves as a preliminary assessment to guide further research and consideration of this compound as a viable heat transfer fluid.
Data Presentation: A Comparative Analysis
The following tables summarize the key thermophysical properties of this compound (estimated) and the selected commercial heat transfer fluids.
Table 1: General and Thermal Properties
| Property | This compound (Estimated) | Dowtherm A | Therminol 66 | 50% Ethylene Glycol/Water |
| Composition | C₂₂H₃₈O₃ | Eutectic mixture of biphenyl and diphenyl oxide | Modified terphenyl | Ethylene glycol and water |
| Appearance | - | Clear to light yellow liquid | Clear, pale yellow liquid | Clear, colorless liquid |
| Molecular Weight ( g/mol ) | 350.56 | 166 | 252 | - |
| Normal Boiling Point (°C) | 406 | 257 | 359 | 106 |
| Freezing/Pour Point (°C) | 11 | 12 | -32 | -37 |
| Flash Point (°C) | 215 | 113 | 184 | 116 |
| Autoignition Temperature (°C) | 338 | 599 | 374 | >400 |
| Maximum Use Temperature (°C) | - | 400 | 345 | 120 |
Table 2: Key Thermophysical Properties at 25°C (unless otherwise specified)
| Property | This compound (Estimated) | Dowtherm A | Therminol 66 | 50% Ethylene Glycol/Water |
| Density ( kg/m ³) | 970 | 1056 | 1005 | 1070 |
| Heat Capacity (kJ/kg·K) | 2.15 | 1.59 | 1.51 | 3.35 |
| Thermal Conductivity (W/m·K) | 0.13 | 0.14 | 0.11 | 0.37 |
| Dynamic Viscosity (mPa·s) | 15.8 | 3.7 | 29.6 (at 40°C) | 3.5 |
Experimental Protocols: Methodologies for Key Performance Indicators
To ensure a rigorous and standardized evaluation of heat transfer fluids, the following experimental protocols are recommended for determining key thermophysical properties.
Measurement of Dynamic Viscosity
Objective: To determine the fluid's resistance to flow under shear stress at various temperatures.
Methodology: Rotational Viscometry
-
Apparatus: A rotational viscometer equipped with a temperature-controlled sample chamber.
-
Procedure:
-
Calibrate the viscometer using a standard fluid of known viscosity.
-
Place a known volume of the test fluid into the sample chamber.
-
Equilibrate the sample to the desired starting temperature.
-
Begin rotation of the spindle at a specified speed.
-
Record the torque required to maintain the constant rotational speed.
-
The dynamic viscosity is calculated from the torque, rotational speed, and the geometry of the spindle and chamber.
-
Repeat the measurement at various temperatures to establish a viscosity-temperature profile.
-
Measurement of Thermal Conductivity
Objective: To quantify the ability of the fluid to conduct heat.
Methodology: Transient Hot-Wire Method
-
Apparatus: A transient hot-wire thermal conductivity instrument.
-
Procedure:
-
A thin platinum wire is submerged in the fluid sample.
-
A constant voltage is applied to the wire, causing it to heat up.
-
The rate of temperature increase of the wire is precisely measured over a short period.
-
The thermal conductivity of the fluid is determined from the rate of temperature rise of the wire, as the heat generated dissipates through the surrounding fluid.
-
Measurements are taken at different temperatures to assess the temperature dependence of thermal conductivity.
-
Measurement of Specific Heat Capacity
Objective: To determine the amount of heat required to raise the temperature of a unit mass of the fluid by one degree.
Methodology: Differential Scanning Calorimetry (DSC)
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small, known mass of the fluid is hermetically sealed in a sample pan. An empty pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate over a specified temperature range.
-
The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The specific heat capacity is calculated from this differential heat flow, the mass of the sample, and the heating rate.
-
Mandatory Visualizations
Isomer Effects on the Physical Properties of Tributoxybenzenes: A Comparative Guide
A detailed comparison of the anticipated physical properties of 1,2,3-, 1,2,4-, and 1,3,5-tributoxybenzene isomers based on established principles of chemical isomerism.
Introduction
Isomeric Structures and Their Influence on Physical Properties
The positioning of the three butoxy groups on the benzene ring dictates the overall symmetry, polarity, and potential for intermolecular interactions of each molecule. These factors are the primary determinants of their macroscopic physical properties.
Melting Point
The melting point of a crystalline solid is largely influenced by the efficiency of its crystal lattice packing.[1] More symmetrical molecules tend to pack more efficiently into a stable crystal lattice, requiring more energy to break the intermolecular forces, and thus exhibit higher melting points.[1]
-
1,3,5-Tributoxybenzene (Symmetrical): This isomer possesses the highest degree of symmetry (C₃ᵥ). This symmetry allows for a more ordered and compact arrangement in the solid state, leading to stronger intermolecular forces of attraction. Consequently, 1,3,5-tributoxybenzene is expected to have the highest melting point among the three isomers.
-
1,2,3-Tributoxybenzene (Vicinal): The adjacent butoxy groups in this isomer can lead to steric hindrance, potentially disrupting efficient crystal packing.
-
1,2,4-Tributoxybenzene (Asymmetrical): Lacking significant symmetry, this isomer is expected to pack less efficiently than the 1,3,5-isomer, resulting in a lower melting point.
Boiling Point
Boiling point is primarily determined by the strength of intermolecular forces in the liquid state, such as van der Waals forces and dipole-dipole interactions.[2] For isomers with the same molecular formula, differences in boiling point often arise from variations in molecular shape and polarity.
-
1,2,3- and this compound: These less symmetrical isomers are likely to possess a net dipole moment due to the uneven distribution of the polar ether groups. This polarity leads to stronger dipole-dipole interactions between molecules, which would suggest a higher boiling point compared to the nonpolar symmetrical isomer. The 1,2,4-isomer may have a slightly higher boiling point than the 1,2,3-isomer due to a potentially larger net dipole moment.
-
1,3,5-Tributoxybenzene: Due to its high symmetry, the individual bond dipoles of the C-O-C linkages are expected to cancel each other out, resulting in a nonpolar molecule. The absence of a net dipole moment means that only weaker London dispersion forces are present, which would predict the lowest boiling point among the three isomers.
Solubility
The principle of "like dissolves like" governs solubility. Polar compounds tend to dissolve in polar solvents, while nonpolar compounds dissolve in nonpolar solvents.
-
1,3,5-Tributoxybenzene: As a nonpolar molecule, it is expected to have higher solubility in nonpolar organic solvents like hexanes and toluene.
-
1,2,3- and this compound: The expected polarity of these isomers would lead to greater solubility in more polar organic solvents such as dichloromethane and ethyl acetate compared to the 1,3,5-isomer.
Predicted Comparison of Physical Properties
The following table summarizes the predicted relative physical properties of the tributoxybenzene isomers based on the principles discussed above.
| Isomer | Predicted Melting Point | Predicted Boiling Point | Predicted Solubility in Nonpolar Solvents | Predicted Solubility in Polar Organic Solvents |
| 1,2,3-Tributoxybenzene | Intermediate | High | Low | High |
| This compound | Low | Highest | Low | Highest |
| 1,3,5-Tributoxybenzene | Highest | Lowest | High | Low |
Experimental Protocols for Property Determination
Should experimental data be pursued, the following standard methodologies would be employed to determine the physical properties of the tributoxybenzene isomers.
Melting Point Determination
Methodology: The melting point can be determined using a digital melting point apparatus. A small, powdered sample of the purified tributoxybenzene isomer is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is gradually increased. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
Boiling Point Determination
Methodology: The boiling point can be determined by distillation. The tributoxybenzene isomer is placed in a distillation flask with a boiling chip. The flask is heated, and the vapor is allowed to rise and condense in a condenser. The temperature at which the liquid is actively boiling and the condensate is dripping at a steady rate is recorded as the boiling point. For small sample sizes, micro-boiling point determination methods can be utilized.
Solubility Determination
Methodology: A simple qualitative method involves adding a small, measured amount of the tributoxybenzene isomer to a test tube containing a specific volume of a chosen solvent at a controlled temperature. The mixture is agitated, and the solubility is observed. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using techniques like UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.
Logical Relationship Diagram
The following diagram illustrates the relationship between the isomeric structure of tributoxybenzenes and their resulting physical properties.
Caption: Isomer structure dictates physical properties.
Conclusion
The positional isomerism of tributoxybenzenes is predicted to have a profound impact on their physical properties. The highly symmetrical 1,3,5-isomer is expected to have the highest melting point and lowest boiling point, with a preference for nonpolar solvents. Conversely, the less symmetrical and more polar 1,2,3- and 1,2,4-isomers are anticipated to exhibit lower melting points, higher boiling points, and greater solubility in polar organic solvents. While this guide provides a robust theoretical framework, experimental verification of these properties is essential for precise applications in research and development.
References
Benchmarking 1,2,4-Tributoxybenzene: A Comparative Guide to High-Temperature Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the performance of 1,2,4-Tributoxybenzene as a high-temperature heat transfer fluid. Due to the limited publicly available data on this compound, this document outlines standardized testing protocols and presents a comparative analysis of two well-established alternatives: Dowtherm™ A and Therminol® 66. The experimental data and methodologies provided herein can serve as a benchmark for researchers conducting their own evaluations of this compound.
Comparative Performance of High-Temperature Heat Transfer Fluids
The selection of a heat transfer fluid for high-temperature applications is critical for ensuring operational efficiency, safety, and longevity of equipment. The ideal fluid exhibits high thermal stability, low vapor pressure, and a high heat transfer coefficient. The following table summarizes key performance indicators for Dowtherm™ A and Therminol® 66, which can be used as a comparative baseline for this compound.
| Property | Dowtherm™ A | Therminol® 66 | This compound |
| Composition | Eutectic mixture of biphenyl and diphenyl oxide[1] | Modified terphenyl[2] | Data not publicly available |
| Maximum Recommended Use Temperature (°C) | 400[1][3][4] | 345[2][5][6][7][8] | To be determined by experimentation |
| Maximum Film Temperature (°C) | 425[4] | 375[5] | To be determined by experimentation |
| Kinematic Viscosity at 100°C (cSt) | Data not publicly available | 3.8[2] | To be determined by experimentation |
| Flash Point (°C) | 113[4] | 184[2] | To be determined by experimentation |
| Autoignition Temperature (°C) | 599[4] | 374[2] | To be determined by experimentation |
| Pour Point (°C) | 12[4] | -32[2] | To be determined by experimentation |
Experimental Protocols
To ensure a standardized and objective comparison, it is recommended to follow established testing methodologies. The ASTM D6743 standard provides a comprehensive protocol for determining the thermal stability of unused organic heat transfer fluids.[9][10][11][12][13]
ASTM D6743: Standard Test Method for Thermal Stability of Organic Heat Transfer Fluids
This test method is designed to evaluate the relative thermal stability of organic heat transfer fluids at elevated temperatures in the absence of oxygen and water.[9][11][12] The procedure is applicable for fluids with a maximum bulk operating temperature between 260°C and 454°C.[9][10][12][13]
Methodology:
-
Sample Preparation: A known mass of the test fluid is placed into a stainless steel test cell.[10]
-
Inert Atmosphere: The test cell is purged with an inert gas, typically nitrogen, to remove oxygen and water.[14]
-
Heating: The sealed test cell is heated in an oven at a specified temperature for a predetermined duration.[10]
-
Analysis of Degradation Products: After cooling, the contents of the test cell are analyzed to quantify the degradation products. This includes:
-
Gaseous Decomposition Products: The mass of gas generated is determined.[9][12]
-
Low Boiling Components: Volatile degradation products with boiling points below that of the original fluid are quantified.[9][12][14]
-
High Boiling Components: Less volatile degradation products with boiling points above that of the original fluid are quantified.[9][12][14]
-
Non-Vaporizable Products: The amount of residue that cannot be vaporized is measured.[9][12]
-
-
Comparison: The boiling range of the thermally stressed fluid is compared to that of the unstressed fluid using gas chromatography.[14]
Visualizations
Experimental Workflow for Thermal Stability Testing
The following diagram illustrates the experimental workflow for evaluating the thermal stability of a high-temperature fluid according to the principles of ASTM D6743.
Decision Pathway for High-Temperature Fluid Selection
This diagram outlines a logical pathway for selecting a suitable high-temperature fluid based on key performance criteria.
References
- 1. thermalfluidproducts.com [thermalfluidproducts.com]
- 2. sintelub.com [sintelub.com]
- 3. dow.com [dow.com]
- 4. preprints.org [preprints.org]
- 5. rodun-int.com [rodun-int.com]
- 6. Therminol 66 heat transfer fluid | Eastman [eastman.com]
- 7. htf.krahn.eu [htf.krahn.eu]
- 8. productcatalog.eastman.com [productcatalog.eastman.com]
- 9. standards.globalspec.com [standards.globalspec.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. store.astm.org [store.astm.org]
- 12. store.astm.org [store.astm.org]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. kelid1.ir [kelid1.ir]
Safety Operating Guide
Proper Disposal of 1,2,4-Tributoxybenzene: A Guide for Laboratory Professionals
For Immediate Reference: Treat 1,2,4-Tributoxybenzene as a hazardous waste. Store in a designated, well-ventilated area, away from heat and oxidizing agents. Ensure the waste container is properly labeled and sealed. Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal in accordance with local, state, and federal regulations.
Understanding the Hazards
While specific quantitative data for this compound is limited, its classification as a substituted benzene ether suggests several potential hazards that must be considered during handling and disposal.
Inferred Hazard Profile:
| Hazard Category | Associated Risks and Considerations |
| Flammability | Ethers are often flammable.[1][2] Assume this compound is a flammable liquid and keep it away from ignition sources such as open flames, hot surfaces, and sparks. |
| Peroxide Formation | Ethers are known to form explosive peroxides upon exposure to air and light, especially after prolonged storage.[1][2][3] It is crucial to date containers upon receipt and opening. If the material's age is unknown or if visual signs of crystallization are present, do not handle and contact EHS immediately. |
| Toxicity | Structurally similar compounds, such as 1,2,4-trimethylbenzene and 1,2,4-trichlorobenzene, exhibit toxic properties, including irritation to the eyes, skin, and respiratory system.[4][5][6] Assume this compound may have similar toxic effects. |
| Environmental Hazards | Aromatic compounds can be toxic to aquatic life with long-lasting effects.[6] Do not dispose of this compound down the drain. |
Step-by-Step Disposal Protocol
The following is a detailed methodology for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
2. Waste Collection:
-
Collect waste this compound in a designated, compatible, and properly sealed hazardous waste container.[7] The container should be made of a material that will not react with the chemical.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Do not mix with other waste streams unless explicitly approved by your institution's EHS department.
3. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight, heat, and incompatible materials such as oxidizing agents.
-
The storage area should be a designated satellite accumulation area for hazardous waste.
4. Scheduling Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with accurate information about the waste, including the chemical name and quantity.
5. Spill and Emergency Procedures:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
For larger spills, evacuate the area and contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Hazardous Waste Disposal [cool.culturalheritage.org]
- 2. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. health.state.mn.us [health.state.mn.us]
- 5. epa.gov [epa.gov]
- 6. carlroth.com [carlroth.com]
- 7. Proposed Notification levels for 1,2,4-Trimethylbenzene and 1,3,5-Trimethylbenzene - OEHHA [oehha.ca.gov]
Essential Safety and Logistical Information for Handling 1,2,4-Tributoxybenzene
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1,2,4-Tributoxybenzene. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Recommendation |
| Eye Protection | Wear tightly fitting safety goggles or a face shield.[1] |
| Hand Protection | Wear chemical-resistant gloves. Based on general compatibility for aromatic compounds, Viton or Butyl rubber gloves are recommended for extended contact. Nitrile gloves may be suitable for splash protection but should be changed immediately upon contact.[2][3] A glove compatibility chart for common laboratory solvents is provided below. |
| Body Protection | Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a significant spill potential, a chemical-resistant apron or suit is recommended.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[4] If engineering controls are not sufficient or for emergency situations, use a NIOSH-approved respirator with an organic vapor cartridge. |
Glove Compatibility for Aromatic Hydrocarbons:
| Glove Material | Chemical Resistance to Aromatic Hydrocarbons |
| Natural Rubber | Poor |
| Neoprene | Fair |
| Nitrile | Fair to Good (for splash protection) |
| Butyl Rubber | Excellent |
| Viton® | Excellent |
| Polyvinyl Alcohol (PVA) | Excellent |
Note: This table provides general guidance. It is essential to consult the glove manufacturer's specific chemical resistance data.
Handling and Storage
Proper handling and storage procedures are vital to minimize exposure and maintain chemical integrity.
| Aspect | Procedure |
| Handling | - Handle in a well-ventilated area or a chemical fume hood. - Avoid contact with skin, eyes, and clothing. - Use non-sparking tools and avoid sources of ignition.[5] - Ground and bond containers when transferring material.[4] |
| Storage | - Store in a tightly closed container in a cool, dry, and well-ventilated area. - Keep away from heat, sparks, and open flames.[6] - Store away from incompatible materials such as strong oxidizing agents. |
Spill and Disposal Plan
A clear plan for managing spills and disposing of chemical waste is mandatory for a safe laboratory environment.
Spill Cleanup Protocol:
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.
-
Alert: Notify colleagues and the laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Waste Disposal:
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
| Waste Type | Disposal Procedure |
| Chemical Waste | - Collect in a clearly labeled, sealed, and compatible container. - Do not mix with other waste streams unless explicitly permitted. - Follow your institution's hazardous waste disposal guidelines. |
| Contaminated Materials | - Collect all contaminated items (e.g., gloves, absorbent pads, lab coats) in a designated, labeled hazardous waste container. - Ensure the container is properly sealed before disposal. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
This comprehensive guide is intended to promote a culture of safety and responsibility in the laboratory. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
